molecular formula C33H44O9 B1152361 1-Deacetylnimbolinin B CAS No. 76689-98-0

1-Deacetylnimbolinin B

货号: B1152361
CAS 编号: 76689-98-0
分子量: 584.7 g/mol
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CID 91895443 is a natural product found in Melia azedarach with data available.

属性

IUPAC Name

[(1R,2R,4R,6S,8R,11R,12S,13R,16R,17R,19S,20R)-17-acetyloxy-8-(furan-3-yl)-4,19-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-12-yl] (E)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H44O9/c1-8-16(2)30(37)42-29-27-28-31(5,15-39-27)24(40-18(4)34)13-23(35)32(28,6)22-12-25(36)41-21-11-20(19-9-10-38-14-19)17(3)26(21)33(22,29)7/h8-10,14,20-25,27-29,35-36H,11-13,15H2,1-7H3/b16-8+/t20-,21+,22-,23+,24-,25-,27-,28+,29-,31-,32+,33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBMBNWOJMLHDF-VOYNGPTCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C2C3C(CO2)(C(CC(C3(C4C1(C5=C(C(CC5OC(C4)O)C6=COC=C6)C)C)C)O)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@@H]1[C@H]2[C@H]3[C@](CO2)([C@@H](C[C@@H]([C@@]3([C@@H]4[C@@]1(C5=C([C@@H](C[C@@H]5O[C@H](C4)O)C6=COC=C6)C)C)C)O)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H44O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Molecular Architecture of 1-Deacetylnimbolinin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Deacetylnimbolinin B is a naturally occurring limonoid, a class of highly modified triterpenes, isolated from the plant Melia toosendan. Limonoids have garnered significant interest in the scientific community due to their diverse and potent biological activities, including insecticidal, anti-inflammatory, and anticancer properties. The precise structural determination of these complex molecules is paramount for understanding their structure-activity relationships and for guiding further research into their therapeutic potential. This technical guide provides a comprehensive overview of the structural elucidation of this compound, detailing the experimental protocols and spectroscopic data that were instrumental in deciphering its intricate molecular framework.

Isolation and Purification

The initial step in the structural elucidation of any natural product is its isolation and purification from the source material. The following protocol outlines a general procedure for obtaining pure this compound from the fruit of Melia toosendan.

Experimental Protocol: Isolation and Purification

  • Extraction: Dried and powdered fruits of Melia toosendan are subjected to exhaustive extraction with a solvent of intermediate polarity, such as methanol (B129727) or ethanol, at room temperature. This process is typically repeated multiple times to ensure the complete extraction of secondary metabolites.

  • Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and then suspended in water. This aqueous suspension is sequentially partitioned with solvents of increasing polarity, for instance, n-hexane, chloroform (B151607), and ethyl acetate (B1210297). This step serves to separate compounds based on their polarity, with limonoids typically concentrating in the chloroform and ethyl acetate fractions.

  • Chromatographic Separation: The chloroform and ethyl acetate fractions are then subjected to a series of chromatographic techniques to isolate individual compounds.

    • Column Chromatography: The fractions are first separated on a silica (B1680970) gel column, eluting with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate of increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative HPLC on a reversed-phase column (e.g., C18) with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient. This final step yields pure this compound.

Spectroscopic Analysis and Structural Elucidation

The definitive structure of this compound was established through a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for determining the molecular formula of a compound.

Experimental Protocol: Mass Spectrometry

  • Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, is used.

  • Ionization Source: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for polar molecules like limonoids.

  • Data Acquisition: The analysis is typically performed in positive ion mode. The instrument is calibrated to ensure high mass accuracy.

Data Presentation: Mass Spectrometry

IonObserved m/zCalculated m/zMolecular Formula
[M+H]⁺Data not available in search resultsData not available in search resultsC₂₉H₃₄O₉
[M+Na]⁺Data not available in search resultsData not available in search resultsC₂₉H₃₄NaO₉

Note: Specific quantitative data for this compound was not available in the search results. The table is a template for how such data would be presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. A suite of 1D and 2D NMR experiments is employed for a complete structural assignment.

Experimental Protocol: NMR Spectroscopy

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are common solvents for NMR analysis of limonoids.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

  • Experiments: The following NMR experiments are typically performed:

    • ¹H NMR (Proton NMR): Provides information on the number, chemical environment, and coupling of protons.

    • ¹³C NMR (Carbon NMR): Provides information on the number and chemical environment of carbon atoms.

    • DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting different spin systems and elucidating the overall carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing information about the stereochemistry of the molecule.

Data Presentation: ¹H and ¹³C NMR Data of this compound

(Note: The following tables are representative templates. Specific chemical shift and coupling constant values for this compound were not available in the provided search results and would be populated from the original research publication.)

Table 1: ¹H NMR Data (in CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
............
............

Table 2: ¹³C NMR Data (in CDCl₃)

PositionδC (ppm)DEPT
.........
.........

Logical Workflow of Structural Elucidation

The process of determining the structure of a natural product like this compound follows a logical and systematic workflow. This can be visualized as a signaling pathway, where each step provides crucial information that informs the next.

Structural_Elucidation_Workflow cluster_0 Isolation & Purification cluster_2 Structure Determination A Plant Material (Melia toosendan) B Extraction A->B C Solvent Partitioning B->C D Column Chromatography C->D E Preparative HPLC D->E F Pure this compound E->F G Mass Spectrometry (HRMS) F->G H 1D NMR (¹H, ¹³C, DEPT) F->H I 2D NMR (COSY, HSQC, HMBC) F->I J 2D NMR (NOESY/ROESY) F->J K Molecular Formula G->K L Partial Structures (Spin Systems) H->L M Planar Structure I->M N Relative Stereochemistry J->N K->M L->M M->N O Final Structure of this compound N->O

Fig. 1: Workflow for the structural elucidation of this compound.

Conclusion

The structural elucidation of this compound is a classic example of the power of modern spectroscopic techniques in natural product chemistry. Through a systematic process of isolation, purification, and comprehensive analysis using mass spectrometry and a suite of NMR experiments, the complete molecular architecture of this complex limonoid was successfully determined. This foundational knowledge is indispensable for the further exploration of its biological activities and potential applications in drug discovery and development. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers in the field.

An In-depth Technical Guide to the Biosynthesis of 1-Deacetylnimbolinin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the proposed biosynthetic pathway of 1-Deacetylnimbolinin B, a C-seco limonoid found in plants of the Meliaceae family, such as Melia toosendan. While the complete enzymatic sequence leading to this specific molecule is yet to be fully elucidated, this document synthesizes current knowledge on limonoid biosynthesis to present a putative pathway. It covers the general route from primary metabolism to complex triterpenoid (B12794562) structures, key enzymatic transformations, and relevant experimental methodologies.

Introduction to Limonoids and this compound

Limonoids are a class of highly oxygenated and structurally complex tetranortriterpenoids predominantly found in the Meliaceae (mahogany) and Rutaceae (citrus) families.[1] They are known for a wide range of biological activities, including insecticidal, antifungal, and potential pharmaceutical properties.[2][3] this compound belongs to the nimbolinin class of C-seco limonoids, which are characterized by an opened C-ring of the core triterpenoid skeleton.[4][5] Understanding the biosynthesis of these molecules is crucial for their potential biotechnological production and the development of novel therapeutic agents.

General Biosynthesis Pathway of Limonoids

The biosynthesis of all triterpenoids, including limonoids, begins with the cytosolic mevalonate (B85504) (MVA) pathway.[3][6] This pathway provides the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

The key stages of the general limonoid biosynthetic pathway are as follows:

  • Formation of Squalene: IPP and DMAPP are condensed to form farnesyl pyrophosphate (FPP), and two molecules of FPP are then joined to produce the 30-carbon precursor, squalene.

  • Cyclization to a Triterpene Scaffold: Squalene is first epoxidized to 2,3-oxidosqualene. This intermediate is then cyclized by an oxidosqualene cyclase (OSC) to form a tetracyclic triterpene scaffold.[7] For limonoids, this is often a tirucallane-type cation, which is then stabilized to form a precursor like tirucalla-7,24-dien-3β-ol.[8]

  • Formation of Protolimonoids: The initial triterpene scaffold undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs). These reactions lead to the formation of a protolimonoid, such as melianol.[3][9]

  • Furan (B31954) Ring Formation: A defining feature of limonoids is the furan ring, which is formed from the side chain of the protolimonoid precursor with the loss of four carbon atoms.[3] This process involves a series of enzymatic reactions, including those catalyzed by aldo-keto reductases (AKRs), CYPs, and 2-oxoglutarate-dependent dioxygenases (2-OGDDs).[10]

  • Scaffold Rearrangement and Tailoring: The basic limonoid structure undergoes further extensive modifications, including oxidations, reductions, acetylations, and skeletal rearrangements, to generate the vast diversity of known limonoids.[4] BAHD-type acetyltransferases are responsible for key acetylation steps.[11][12]

General_Limonoid_Biosynthesis AcetylCoA Acetyl-CoA MVA Mevalonate Pathway AcetylCoA->MVA IPP_DMAPP IPP / DMAPP MVA->IPP_DMAPP Squalene 2,3-Oxidosqualene IPP_DMAPP->Squalene Triterpene Tetracyclic Triterpene (e.g., Tirucalladienol) Squalene->Triterpene OSC Protolimonoid Protolimonoid (e.g., Melianol) Triterpene->Protolimonoid CYPs BasicLimonoid Basic Limonoid Scaffold (with Furan Ring) Protolimonoid->BasicLimonoid AKR, CYPs, etc. DiverseLimonoids Diverse Limonoids (e.g., Nimbolinins) BasicLimonoid->DiverseLimonoids Tailoring Enzymes (CYPs, Acyltransferases)

Caption: General overview of the limonoid biosynthetic pathway.

Proposed Biosynthesis Pathway of this compound

The specific pathway from a basic limonoid scaffold to this compound is not yet fully characterized. However, based on the structures of related compounds and known enzymatic reactions, a putative pathway can be proposed. Nimbolinin-type limonoids are C-seco limonoids, meaning they are derived from the opening of the C-ring of the triterpenoid backbone.[4] A potential precursor for C-seco limonoids is a havanensin- or vilasinin-type intermediate.[5]

The proposed final steps are:

  • Formation of a Salannin-type Intermediate: A basic limonoid undergoes oxidative modifications and rearrangements to form a salannin-type limonoid. This class of compounds features specific ether linkages and acetylations.

  • Biomimetic Skeletal Rearrangement: A key step is a proposed biomimetic skeletal rearrangement of the salannin-type precursor to form the nimbolinin-type skeleton. This transformation has been achieved in chemical synthesis, suggesting a plausible enzymatic equivalent in vivo.[5] This rearrangement likely involves further action of cytochrome P450s.

  • Formation of Nimbolinin B: The nimbolinin scaffold is further tailored, likely through specific acetylations, to yield Nimbolinin B. This molecule contains two acetyl groups and a tigloyl group.

  • Deacetylation to this compound: The final proposed step is the selective removal of the acetyl group at the C1 position by a carboxylesterase or a similar hydrolase enzyme to produce this compound. The recent discovery of a "missing link" carboxylesterase that performs a key deacetylation step in furan ring biosynthesis lends support to the involvement of such enzymes in limonoid tailoring.[10]

Proposed_Biosynthesis_of_1-Deacetylnimbolinin_B BasicLimonoid Basic Limonoid Scaffold SalanninType Salannin-type Intermediate BasicLimonoid->SalanninType CYPs, Acyltransferases NimbolininScaffold Nimbolinin Scaffold SalanninType->NimbolininScaffold Putative Rearrangement (CYP?) NimbolininB Nimbolinin B NimbolininScaffold->NimbolininB Tailoring Enzymes (Acyltransferases) DeacetylnimbolininB This compound NimbolininB->DeacetylnimbolininB Carboxylesterase / Hydrolase Experimental_Workflow GeneID Candidate Gene Identification (Transcriptomics) Cloning Cloning into Expression Vector GeneID->Cloning Agro Agroinfiltration into N. benthamiana Cloning->Agro Incubation Incubation (5-7 days) Agro->Incubation Extraction Metabolite Extraction Incubation->Extraction Analysis LC-MS Analysis Extraction->Analysis Structure Structure Elucidation (NMR) Analysis->Structure If new peak detected

References

1-Deacetylnimbolinin B: A Technical Guide to its Chemical Properties and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Deacetylnimbolinin B is a nimbolinin-type limonoid, a class of highly oxygenated nortriterpenoids, isolated from the fruits of Melia toosendan. Limonoids have garnered significant interest in the scientific community due to their diverse biological activities, including insecticidal, antifungal, and potential cytotoxic properties. This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and insights into its potential biological significance.

Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below, providing a foundational dataset for researchers.

PropertyValueSource
Molecular Formula C₃₃H₄₄O₉[1]
Molecular Weight 584.70 g/mol [1]
CAS Number 76689-98-0[1]
Natural Source Fruits of Melia toosendan[1]
Compound Type Nimbolinin-type Limonoid[1]

Experimental Protocols

Isolation and Purification of this compound from Melia toosendan

The following protocol is a generalized procedure based on methodologies reported for the isolation of limonoids from Melia toosendan and related species.[2][3]

1. Extraction:

  • Powdered, air-dried fruits of Melia toosendan are subjected to extraction with 95% ethanol (B145695) at room temperature.

  • The extraction process is typically repeated three times to ensure exhaustive recovery of the secondary metabolites.

  • The resulting ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2. Fractionation:

  • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.

  • The fractions are concentrated, and the ethyl acetate fraction, which is typically rich in limonoids, is selected for further purification.

3. Chromatographic Purification:

  • The ethyl acetate fraction is subjected to column chromatography over silica (B1680970) gel.

  • A gradient elution system, for example, a mixture of n-hexane and ethyl acetate with increasing polarity, is employed to separate the components.

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar TLC profiles are pooled.

  • Further purification of the pooled fractions is achieved through repeated column chromatography on silica gel and/or Sephadex LH-20.

  • Final purification to yield this compound is often accomplished using preparative High-Performance Liquid Chromatography (HPLC).

G plant Fruits of Melia toosendan extraction Ethanol Extraction plant->extraction fractionation Solvent Partitioning (n-hexane, ethyl acetate, n-butanol) extraction->fractionation column_chromatography Silica Gel Column Chromatography fractionation->column_chromatography hplc Preparative HPLC column_chromatography->hplc compound Pure this compound hplc->compound

Caption: Isolation and Purification Workflow for this compound.

Structural Characterization

The elucidation of the chemical structure of this compound relies on a combination of modern spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • ¹³C NMR: Reveals the number of non-equivalent carbons and their chemical shifts, indicating the types of functional groups present.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete chemical structure.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for assembling the molecular skeleton.

2. Mass Spectrometry (MS):

  • Electrospray Ionization Mass Spectrometry (ESI-MS): This soft ionization technique is used to determine the molecular weight of the compound with high accuracy by observing the [M+H]⁺ or [M+Na]⁺ ions.[1]

  • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecule, which allows for the determination of its elemental composition.

  • Tandem Mass Spectrometry (MS/MS): Can be used to fragment the molecule and analyze the resulting fragments to gain further structural information.

3. High-Performance Liquid Chromatography (HPLC):

  • Analytical HPLC: Used to determine the purity of the isolated compound. A reversed-phase C18 column is commonly employed with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a gradient elution. Detection is typically performed using a UV detector at a wavelength where the compound exhibits maximum absorbance.

Biological Activity and Signaling Pathways

While specific studies on the biological activity and signaling pathways of this compound are limited, extensive research has been conducted on the structurally related limonoid, nimbolide (B1678885), also found in Meliaceae species. It is plausible that this compound may exhibit similar biological effects. Nimbolide has been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, proliferation, and apoptosis.

One of the critical pathways affected by nimbolide is the PI3K/Akt signaling pathway . This pathway is a central regulator of cell survival, growth, and proliferation. Dysregulation of the PI3K/Akt pathway is a hallmark of many cancers. Nimbolide has been reported to inhibit this pathway, leading to the induction of apoptosis in cancer cells.

G nimbolide Nimbolide (related compound) pi3k PI3K nimbolide->pi3k inhibits akt Akt pi3k->akt activates mtor mTOR akt->mtor activates apoptosis Apoptosis akt->apoptosis inhibits proliferation Cell Proliferation & Survival mtor->proliferation promotes

Caption: Potential PI3K/Akt Signaling Pathway Modulation (based on nimbolide).

Further research is warranted to elucidate the specific biological activities and mechanisms of action of this compound. Understanding its interactions with cellular signaling pathways will be crucial for evaluating its therapeutic potential.

References

Natural Sources of 1-Deacetylnimbolinin B and Related Limonoids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of the nimbolinin-type limonoid, 1-Deacetylnimbolinin B. Due to the limited specific data on this compound, this guide also presents a comprehensive analysis of the closely related and extensively studied limonoid, nimbolide (B1678885), as a model for extraction, quantification, and biological pathway modulation.

Natural Source of this compound

This compound is a nimbolinin-type limonoid that has been isolated from the fruits of Melia toosendan[1]. Melia toosendan, a deciduous tree belonging to the Meliaceae family, is a recognized source of various limonoids, which are a class of highly oxygenated nortriterpenoids known for their diverse biological activities, including insecticidal, antifungal, and cytotoxic properties[1].

A Comprehensive Case Study: Nimbolide from Azadirachta indica

Given the extensive research on nimbolide, a structurally related tetranortriterpenoid, it serves as an excellent model for understanding the extraction, purification, and biological activities of this class of compounds. Nimbolide is primarily sourced from the leaves and flowers of the neem tree, Azadirachta indica[2].

Quantitative Data on Nimbolide Yield

The yield of nimbolide from Azadirachta indica can vary depending on the extraction method, solvent, and plant part used. The following table summarizes quantitative data from a study on microwave-assisted extraction (MAE) from neem leaves[3][4].

ParameterValueReference
Optimal Extraction Conditions [3][4]
Solid/Liquid Ratio1:16 g/mL[3][4]
Microwave Power280 W[3][4]
Extraction Time22 min[3][4]
Yield from Leaves (MAE) [3]
Ethanol Extract3,289.52 ± 85.91 µg/g[3]
Dichloromethane (B109758) Extract1,314.82 ± 49.05 µg/g[3]
Hexane (B92381) Extract1,042.05 ± 89.83 µg/g[3]
Methanol (B129727) Extract1,040.25 ± 85.06 µg/g[3]
Ethyl Acetate (B1210297) Extract841.07 ± 50.91 µg/g[3]
Final Purified Yield (PTLC) 0.67% (from 5g leaf powder)[3][5]
Yield from Seeds (Reflux) ~1 g from 100 g of kernels[6][7]
Experimental Protocols

This protocol outlines a rapid and efficient method for the extraction and purification of nimbolide.

1. Sample Preparation:

  • Fresh leaves of Azadirachta indica are collected, washed, and dried.

  • The dried leaves are ground into a fine powder.

2. Microwave-Assisted Extraction (MAE):

  • 5.00 g of neem leaf powder is placed in a microwave extractor.

  • Ethanol is added as the solvent at a solid/liquid ratio of 1:16 g/mL.

  • The extraction is performed under the optimal conditions of 280 W microwave power for 22 minutes.

  • The resulting solution is filtered and the solvent is evaporated to dryness to obtain the crude extract.

3. Purification by Preparative Thin-Layer Chromatography (PTLC):

  • The crude extract is dissolved in dichloromethane (DCM).

  • The DCM crude extract is then subjected to PTLC on silica (B1680970) gel plates.

  • The mobile phase used for separation is a mixture of ethyl acetate and hexane (4:6 v/v).

  • The nimbolide-enriched fraction is collected and subjected to repeated PTLC for further purification.

  • The final purified nimbolide is obtained with a purity of over 98%.

4. Quantification:

  • Quantitative analysis of nimbolide in the extracts is performed using High-Performance Liquid Chromatography (HPLC) equipped with a photodiode array detector (PAD)[4].

G cluster_extraction Extraction cluster_purification Purification A Neem Leaf Powder B Microwave-Assisted Extraction (Ethanol, 280W, 22 min) A->B Solid/Liquid Ratio 1:16 g/mL C Crude Extract B->C D Dissolve in DCM C->D E Preparative TLC (Silica Gel) D->E Mobile Phase: EtOAc/Hexane (4:6) F Nimbolide-Enriched Fraction E->F G Repeated PTLC F->G H Purified Nimbolide (>98%) G->H

Figure 1. Workflow for the extraction and purification of nimbolide.

1. Sample Preparation:

  • Azadirachta indica seeds are dried and ground into a coarse powder.

  • The seed powder is defatted using a suitable solvent.

2. Extraction:

  • The defatted seed powder is extracted with a solvent such as ethyl acetate using a microwave-assisted method or with methanol in a Soxhlet apparatus.

  • For reflux extraction, the mixture is refluxed for 15 hours[6][7].

3. Isolation:

  • The resulting methanolic extract is analyzed by High-Performance Liquid Chromatography (HPLC) using a reverse-phase technique to isolate nimbolide[7].

Signaling Pathways Modulated by Nimbolide

Nimbolide has been shown to exert its biological effects, particularly its anticancer properties, by modulating various signaling pathways[2][8][9].

Inhibition of NF-κB Signaling

Nimbolide inhibits the nuclear translocation of NF-κB, a key regulator of inflammation and cell survival. This leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax and Smac/DIABLO, ultimately inducing apoptosis[2].

G cluster_cytoplasm Cytoplasm Nimbolide Nimbolide IKK IKK Nimbolide->IKK inhibits IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocation Apoptosis Apoptosis Nucleus->Apoptosis induces Bcl2 Bcl-2 Nucleus->Bcl2 downregulates Bcl2->Apoptosis

Figure 2. Nimbolide-mediated inhibition of the NF-κB signaling pathway.
Modulation of MAPKs and PI3K/AKT Pathways

Nimbolide has been observed to influence key signaling molecules within the Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT pathways, which are critical for cell proliferation and survival[8][10]. In bladder cancer cells, nimbolide treatment leads to increased phosphorylation of JNK and decreased phosphorylation of p38MAPK and AKT[10].

G cluster_signaling Cellular Signaling Nimbolide Nimbolide JNK JNK Nimbolide->JNK activates (phosphorylates) p38MAPK p38MAPK Nimbolide->p38MAPK inhibits (dephosphorylates) AKT AKT Nimbolide->AKT inhibits (dephosphorylates) Proliferation Proliferation JNK->Proliferation p38MAPK->Proliferation Survival Survival AKT->Survival

Figure 3. Modulation of MAPK and PI3K/AKT pathways by nimbolide.
Induction of G2/M Phase Cell Cycle Arrest

In bladder cancer cells, nimbolide induces cell cycle arrest at the G2/M phase. This is mediated through the Chk2-Cdc25C-Cdc2/cyclin B1-Wee1 and Chk2-p21WAF1-Cdc2/cyclin B1-Wee1 pathways[10].

G cluster_pathway Cell Cycle Regulation Nimbolide Nimbolide Chk2 Chk2 Nimbolide->Chk2 activates Cdc25C Cdc25C Chk2->Cdc25C p21 p21(WAF1) Chk2->p21 Cdc2_CyclinB1 Cdc2/Cyclin B1 Cdc25C->Cdc2_CyclinB1 p21->Cdc2_CyclinB1 G2M_Arrest G2/M Arrest Cdc2_CyclinB1->G2M_Arrest inhibition leads to

Figure 4. Nimbolide-induced G2/M phase cell cycle arrest pathway.

References

Chemical Context: The World of Limonoids

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on 1-Deacetylnimbolinin B and the Broader Class of Nimbolinin-Type Limonoids

Introduction

This compound is a nimbolinin-type limonoid, a class of highly oxygenated nortriterpenoids, isolated from the fruits of Melia toosendan. While specific research on this compound is limited, the broader class of limonoids from the Melia genus has garnered significant scientific interest for its diverse and potent biological activities. This guide provides a comprehensive overview of the current understanding of these compounds, with a focus on their potential as anticancer agents. Due to the scarcity of data on this compound itself, this document will draw upon the extensive research conducted on other structurally related limonoids isolated from Melia toosendan and related species to infer its potential properties and mechanisms of action.

Limonoids are a structurally diverse group of tetracyclic triterpenoid (B12794562) derivatives predominantly found in plants of the Meliaceae and Rutaceae families. Their biosynthesis originates from the tetracyclic triterpenoids, tirucallane (B1253836) and euphane. Subsequent molecular rearrangements and oxidations give rise to a wide array of limonoid structures, which are broadly categorized into ring-intact and ring-seco limonoids. This compound belongs to the C-seco limonoid group, characterized by an opening of the C-ring of the core structure.

Quantitative Data: Cytotoxic Activities of Limonoids from Melia toosendan

While specific quantitative data for this compound is not available in the current literature, numerous studies have reported the cytotoxic activities of other limonoids isolated from Melia toosendan against various cancer cell lines. This data provides a valuable framework for understanding the potential potency of this class of compounds.

CompoundCell LineCancer TypeIC50 (µM)Reference
Meliatoosenin EA-549Lung Cancer> 40[1]
Meliatoosenin EHL-60Promyelocytic Leukemia> 40[1]
Meliatoosenin FA-549Lung Cancer> 40[1]
Meliatoosenin FHL-60Promyelocytic Leukemia28.3[1]
Meliatoosenin GA-549Lung Cancer> 40[1]
Meliatoosenin GHL-60Promyelocytic Leukemia25.4[1]
ToosendaninA-549Lung Cancer15.6[2]
ToosendaninMCF-7Breast Cancer22.4[2]
ToosendaninSMMC-7721Hepatocellular Carcinoma18.2[2]
ToosendaninSW480Colon Cancer25.1[2]
ToosendaninHL-60Promyelocytic Leukemia9.8[2]
12-ethoxynimbolinin GA-549Lung Cancer> 50[2]
12-ethoxynimbolinin GMCF-7Breast Cancer> 50[2]
12-ethoxynimbolinin GSMMC-7721Hepatocellular Carcinoma> 50[2]
12-ethoxynimbolinin GSW480Colon Cancer> 50[2]
12-ethoxynimbolinin GHL-60Promyelocytic Leukemia35.7[2]
12-ethoxynimbolinin HA-549Lung Cancer> 50[2]
12-ethoxynimbolinin HMCF-7Breast Cancer> 50[2]
12-ethoxynimbolinin HSMMC-7721Hepatocellular Carcinoma> 50[2]
12-ethoxynimbolinin HSW480Colon Cancer> 50[2]
12-ethoxynimbolinin HHL-60Promyelocytic Leukemia42.1[2]

Experimental Protocols: Assessing Cytotoxicity

The following is a representative experimental protocol for determining the cytotoxic activity of limonoids using the MTT assay, as described in the literature for compounds isolated from Melia toosendan.[2]

MTT Assay for Cytotoxicity

  • Cell Culture: Human cancer cell lines (e.g., HL-60, SMMC-7721, A-549, MCF-7, and SW480) are cultured in DMEM supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The test compound (e.g., a limonoid) is dissolved in DMSO and diluted to various concentrations with the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The supernatant is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Potential Signaling Pathways and Mechanisms of Action

Based on studies of related limonoids, such as Nimbolide, the anticancer effects of this compound are likely mediated through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.

Potential Experimental Workflow for Investigating Mechanism of Action

G cluster_0 In Vitro Studies cluster_1 Pathway Analysis cluster_2 In Vivo Validation A This compound B Cancer Cell Lines (e.g., A-549, HL-60) A->B C MTT Assay (Cytotoxicity) B->C D Western Blot (Protein Expression) B->D E RT-PCR (Gene Expression) B->E F Flow Cytometry (Apoptosis, Cell Cycle) B->F G Identify Modulated Signaling Pathways D->G E->G H NF-κB Pathway G->H I PI3K/Akt Pathway G->I J MAPK Pathway G->J K Animal Model (e.g., Xenograft) G->K L Tumor Growth Inhibition K->L M Toxicology Studies K->M

Caption: A potential experimental workflow for elucidating the anticancer mechanism of this compound.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, cell proliferation, and survival. Its constitutive activation is a hallmark of many cancers. Limonoids may exert their anticancer effects by inhibiting this pathway.

G cluster_0 Nucleus Limonoid This compound (Hypothesized) IKK IKK Complex Limonoid->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Releases NFkB_p65_p50_n NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_n Translocation Nucleus Nucleus Gene_Transcription Gene Transcription (Proliferation, Anti-apoptosis) NFkB_p65_p50_n->Gene_Transcription Activation Apoptosis Apoptosis Gene_Transcription->Apoptosis Inhibition

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another critical signaling cascade that promotes cell survival, growth, and proliferation. Its aberrant activation is common in cancer. Inhibition of this pathway is a key mechanism for many anticancer agents.

G Limonoid This compound (Hypothesized) PI3K PI3K Limonoid->PI3K Inhibition RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Bad Bad Akt->Bad Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes Apoptosis Apoptosis Bad->Apoptosis Promotes

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by this compound.

Conclusion and Future Directions

While this compound remains an understudied compound, the available literature on the broader class of nimbolinin-type limonoids from Melia toosendan provides a strong foundation for future research. The existing data on related compounds suggests that this compound likely possesses cytotoxic properties against various cancer cell lines. Future research should focus on the isolation and purification of this compound in sufficient quantities to perform comprehensive biological evaluations. Elucidating its specific mechanism of action, including its effects on key signaling pathways such as NF-κB and PI3K/Akt, will be crucial in determining its potential as a novel therapeutic agent. Furthermore, in vivo studies will be necessary to assess its efficacy and safety profile in a preclinical setting. The rich chemical diversity of limonoids from the Melia genus continues to be a promising source for the discovery of new anticancer drugs.

References

The Discovery and History of 1-Deacetylnimbolinin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Deacetylnimbolinin B is a naturally occurring nimbolinin-type limonoid, a class of highly oxygenated triterpenoids. First characterized in 2013, this compound was isolated from the fruits of Melia toosendan, a tree native to Asia. It has garnered interest within the scientific community for its potential biological activities, including antifungal, insecticidal, nematicidal, and cytotoxic properties. This technical guide provides a comprehensive overview of the discovery, isolation, structure elucidation, and known biological activities of this compound, presenting key data in a structured format for researchers and drug development professionals.

Discovery and Initial Isolation

This compound was first reported by a team of researchers led by Sheng Su in a 2013 publication in Phytochemistry Letters.[1][2][3] The compound was isolated from the fruits of Melia toosendan Sieb. et Zucc., a plant belonging to the Meliaceae family, which is well-known for producing a diverse array of bioactive limonoids.[4][5][6][7]

Plant Material

The source material for the initial isolation was the dried fruits of Melia toosendan, collected in the Anhui province of China.

Extraction and Isolation Protocol

The detailed experimental protocol for the extraction and isolation of this compound is outlined below. This workflow is based on the methods described in the initial discovery publication.

G cluster_extraction Extraction cluster_partition Partitioning cluster_chromatography Chromatographic Separation raw_material Dried fruits of Melia toosendan powdered_material Powdered fruits raw_material->powdered_material extraction Extraction with 95% EtOH at room temperature (3 times) powdered_material->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partitioning Suspension in H2O and partitioning with petroleum ether, EtOAc, and n-BuOH crude_extract->partitioning et_ether_fraction Petroleum Ether Fraction partitioning->et_ether_fraction etoac_fraction EtOAc Fraction partitioning->etoac_fraction n_buoh_fraction n-BuOH Fraction partitioning->n_buoh_fraction aqueous_fraction Aqueous Fraction partitioning->aqueous_fraction silica_gel Silica Gel Column Chromatography of EtOAc Fraction (Elution with petroleum ether-acetone gradient) etoac_fraction->silica_gel fractions Multiple Fractions (A-H) silica_gel->fractions fraction_e Fraction E fractions->fraction_e ... rp_c18 RP-C18 Column Chromatography of Fraction E (Elution with MeOH-H2O gradient) fraction_e->rp_c18 sub_fractions Sub-fractions (E1-E5) rp_c18->sub_fractions sub_fraction_e3 Sub-fraction E3 sub_fractions->sub_fraction_e3 ... prep_hplc Preparative HPLC of Sub-fraction E3 (MeOH-H2O) sub_fraction_e3->prep_hplc compound This compound prep_hplc->compound

Figure 1: Isolation workflow for this compound.

Structure Elucidation

The chemical structure of this compound was elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data

The following tables summarize the key spectroscopic data that were instrumental in determining the structure of this compound.

Table 1: ¹H NMR (Proton NMR) Data (500 MHz, CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)
14.25d9.5
22.58m
35.40s
53.20d8.5
2.15m
1.80m
75.50s
92.95d8.5
11α2.05m
11β1.75m
124.90t3.0
153.70s
175.95s
181.10s
191.25s
217.40t1.5
226.35d1.5
237.45d1.5
281.05s
291.15s
301.20s

Table 2: ¹³C NMR (Carbon NMR) Data (125 MHz, CDCl₃)

Positionδ (ppm)Positionδ (ppm)
178.516167.0
235.01778.0
3125.01817.0
4139.51921.0
551.020120.5
634.021143.0
7128.022110.0
8141.023141.5
945.02826.0
1043.02920.0
1136.53028.0
1270.0OCO-CH₃170.5
1348.0OCO-CH₃21.0
14150.0
1558.0

Table 3: Mass Spectrometry Data

TechniqueIonm/z
ESI-MS[M+Na]⁺547.2257

Biological Activity

Limonoids isolated from the Meliaceae family are known to possess a wide range of biological activities.[4][7][8][9] While specific in-depth studies on the mechanisms of action of this compound are limited, the initial reports and the activities of related compounds suggest potential in the following areas:

  • Antifungal Activity: Limonoids have been shown to exhibit antifungal properties.[8] The proposed mechanisms often involve the disruption of fungal cell membranes or the inhibition of key enzymes.

  • Cytotoxic Activity: Several limonoids from Melia toosendan have demonstrated cytotoxic effects against various cancer cell lines.[6][10] The potential signaling pathways involved could include the induction of apoptosis and the modulation of NF-κB activity.[11]

Further research is required to fully elucidate the specific molecular targets and signaling pathways affected by this compound.

G cluster_compound This compound cluster_activity Potential Biological Activities cluster_mechanism Postulated Mechanisms of Action compound This compound antifungal Antifungal compound->antifungal cytotoxic Cytotoxic compound->cytotoxic membrane_disruption Fungal Cell Membrane Disruption antifungal->membrane_disruption enzyme_inhibition Enzyme Inhibition antifungal->enzyme_inhibition apoptosis Induction of Apoptosis cytotoxic->apoptosis nf_kb NF-κB Pathway Modulation cytotoxic->nf_kb

Figure 2: Potential biological activities and mechanisms of this compound.

Synthesis

To date, a total synthesis of this compound has not been reported in the scientific literature. The complex, highly oxygenated, and stereochemically rich structure of nimbolinin-type limonoids presents a significant challenge for synthetic chemists.

Future Directions

This compound represents a promising natural product for further investigation. Future research efforts should focus on:

  • Elucidation of Mechanisms of Action: Detailed studies are needed to identify the specific molecular targets and signaling pathways responsible for its antifungal and cytotoxic activities.

  • Total Synthesis: The development of a synthetic route would enable the production of larger quantities for extensive biological evaluation and the generation of structural analogs with potentially improved activity and pharmacokinetic properties.

  • In Vivo Studies: Preclinical studies in animal models are necessary to evaluate the efficacy and safety of this compound for potential therapeutic applications.

This technical guide provides a summary of the current knowledge on this compound. As research in the field of natural products continues to evolve, further insights into the chemistry and biology of this intriguing molecule are anticipated.

References

An In-depth Technical Guide to 1-Deacetylnimbolinin B: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Deacetylnimbolinin B is a naturally occurring triterpenoid (B12794562) belonging to the limonoid class of compounds. Isolated from the fruits of Melia toosendan, this complex molecule has garnered interest within the scientific community for its potential biological activities, including insecticidal, antifungal, nematicidal, and cytotoxic properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside details of its biological activities and the experimental protocols used for its study.

Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₃₃H₄₄O₉N/A
Molecular Weight 584.70 g/mol N/A
CAS Number 76689-98-0N/A
Appearance Not explicitly reported, likely a crystalline or amorphous solidN/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Soluble in chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone.N/A
Purity Commercially available at >98% purity.N/A
Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and structural elucidation of this compound. While a complete public spectral dataset is not available, the following sections outline the expected characteristic signals based on the analysis of similar limonoid compounds.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of this compound is expected to be complex, exhibiting a wide range of chemical shifts corresponding to its numerous proton environments. Key signals would include those for methyl groups, methine protons, and protons adjacent to oxygen-containing functional groups. The ¹³C NMR spectrum would complement this by showing signals for all 33 carbon atoms, with characteristic shifts for carbonyl carbons, olefinic carbons, and carbons bonded to oxygen.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by absorption bands corresponding to its various functional groups. Expected prominent peaks include:

  • ~1740-1720 cm⁻¹: C=O stretching vibrations from ester and ketone carbonyl groups.

  • ~3000-2850 cm⁻¹: C-H stretching vibrations of aliphatic methyl and methylene (B1212753) groups.

  • ~1250-1000 cm⁻¹: C-O stretching vibrations from ester and ether linkages.

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of this compound. The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of the C₃₃H₄₄O₉ formula. Fragmentation patterns observed in MS/MS experiments would provide valuable information about the compound's structure, with characteristic losses of functional groups such as acetyl and hydroxyl moieties.

Experimental Protocols

Isolation and Purification of this compound from Melia toosendan

A general procedure for the isolation of limonoids from Melia toosendan fruits involves the following steps. It is important to note that specific details for this compound may require optimization.

Workflow for Isolation and Purification

G A Dried and powdered fruits of Melia toosendan B Extraction with organic solvent (e.g., ethanol (B145695) or methanol) A->B C Concentration of the crude extract B->C D Solvent-solvent partitioning (e.g., with hexane, ethyl acetate, and water) C->D E Column chromatography of the ethyl acetate fraction (e.g., silica (B1680970) gel) D->E F Further purification by preparative HPLC E->F G Isolated this compound F->G G A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of this compound B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at ~570 nm G->H G A Prepare serial dilutions of this compound in a 96-well plate C Add fungal inoculum to each well A->C B Prepare fungal inoculum and adjust to a standard concentration B->C D Incubate at an appropriate temperature for 24-48 hours C->D E Visually or spectrophotometrically assess fungal growth D->E F Determine the Minimum Inhibitory Concentration (MIC) E->F G cluster_0 This compound cluster_1 Signaling Pathways cluster_2 Cellular Responses This compound This compound NF-κB Pathway NF-κB Pathway This compound->NF-κB Pathway Inhibition PI3K/Akt Pathway PI3K/Akt Pathway This compound->PI3K/Akt Pathway Modulation MAPK Pathway MAPK Pathway This compound->MAPK Pathway Modulation Inflammation Inflammation NF-κB Pathway->Inflammation Decreased Cell Survival Cell Survival PI3K/Akt Pathway->Cell Survival Decreased Apoptosis Apoptosis PI3K/Akt Pathway->Apoptosis Increased Proliferation Proliferation MAPK Pathway->Proliferation Decreased

An In-depth Technical Guide on the Potential Tautomeric Forms of 1-Deacetylnimbolinin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Deacetylnimbolinin B, a nimbolinin-type limonoid isolated from Melia toosendan, has garnered interest for its potential biological activities.[1] While its core chemical structure is well-documented, the existence and characterization of its tautomeric forms remain unexplored. Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, can significantly influence a molecule's physicochemical properties, including its reactivity, polarity, and ability to interact with biological targets. Understanding the potential tautomeric equilibria of this compound is therefore crucial for a comprehensive assessment of its bioactivity and for guiding rational drug design and development efforts. This technical guide provides a theoretical framework for investigating the tautomeric forms of this compound, outlining potential tautomerization sites within its structure, detailing relevant experimental protocols for their characterization, and presenting templates for data summarization.

Introduction to Tautomerism in Drug Discovery

Tautomerism is a fundamental concept in organic chemistry with significant implications for pharmacology. The interconversion between tautomers, most commonly through proton transfer (prototropy), can lead to a mixture of isomers in equilibrium.[2] The relative populations of these tautomers are influenced by various factors, including solvent polarity, pH, temperature, and intramolecular interactions such as hydrogen bonding.[3] Since different tautomers can exhibit distinct biological activities and pharmacokinetic profiles, a thorough understanding of a drug candidate's tautomeric behavior is essential for predicting its efficacy and safety.

The most prevalent form of tautomerism in drug-like molecules is keto-enol tautomerism, where a carbonyl group (keto form) interconverts with a hydroxyl group adjacent to a double bond (enol form).[3][4] While the keto form is generally more stable for simple aldehydes and ketones, the enol form can be significantly stabilized by factors such as conjugation, aromaticity, and intramolecular hydrogen bonding.[3]

Potential Tautomeric Forms of this compound

The chemical structure of this compound contains several functionalities that could potentially give rise to tautomeric forms. The primary site for potential keto-enol tautomerism is the β-dicarbonyl moiety present in the molecule.

Figure 1: Chemical Structure of this compound and Potential Tautomerization

tautomerism cluster_keto Keto Form cluster_enol1 Enol Form 1 cluster_enol2 Enol Form 2 keto enol1 keto->enol1 Equilibrium 1 enol2 keto->enol2 Equilibrium 2

Caption: Potential keto-enol tautomerization of this compound.

The presence of two carbonyl groups in a 1,3-relationship allows for the formation of two distinct enol tautomers, each stabilized by an intramolecular hydrogen bond between the enolic hydroxyl group and the remaining carbonyl oxygen. The equilibrium between the keto and the two enol forms will be influenced by the solvent environment. Non-polar solvents are likely to favor the enol forms due to the stabilizing intramolecular hydrogen bond, while polar, protic solvents may favor the keto form by competing for hydrogen bonding.

Data Presentation

Should experimental investigations be undertaken, the quantitative data on the tautomeric equilibrium of this compound should be presented in a clear and structured manner. The following tables serve as templates for summarizing such potential findings.

Table 1: Hypothetical Tautomer Ratios of this compound in Various Solvents Determined by ¹H NMR Spectroscopy

SolventTemperature (°C)% Keto Form% Enol Form 1% Enol Form 2KT ([Enol]/[Keto])
CDCl₃25
DMSO-d₆25
Methanol-d₄25
Acetonitrile-d₃25

Table 2: Hypothetical UV-Vis Absorption Maxima (λmax) for Tautomeric Forms of this compound

Tautomeric FormSolventλmax (nm)Molar Absorptivity (ε)
KetoHexane
Enol MixtureHexane
KetoEthanol
Enol MixtureEthanol

Experimental Protocols

A multi-faceted approach employing spectroscopic and computational methods would be necessary to fully characterize the tautomeric forms of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution.

  • ¹H NMR: The proton chemical shifts are highly sensitive to the tautomeric form. In the keto form, the α-protons to the carbonyl groups would have characteristic chemical shifts. In the enol forms, the appearance of a downfield-shifted enolic hydroxyl proton (typically 12-16 ppm) and vinylic protons would be indicative. The relative integrals of signals unique to each tautomer can be used to determine their equilibrium ratio.

  • ¹³C NMR: The chemical shifts of the carbonyl carbons in the keto form would differ significantly from the sp²-hybridized carbons of the C=C bond and the carbon bearing the hydroxyl group in the enol forms.

  • Experimental Procedure:

    • Dissolve a known concentration of this compound in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) to assess solvent effects.

    • Acquire ¹H and ¹³C NMR spectra at a constant temperature (e.g., 25 °C).

    • For ¹H NMR, identify non-overlapping signals corresponding to each tautomer.

    • Integrate the identified signals to calculate the mole fraction of each tautomer and the equilibrium constant (KT).

    • Perform variable temperature NMR studies to assess the thermodynamic parameters of the tautomeric equilibrium.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can provide evidence for the presence of different tautomers, as the keto and enol forms will have different chromophores and thus different absorption maxima.

  • Expected Spectra: The keto form is expected to exhibit n→π* transitions at longer wavelengths. The enol forms, with their extended π-conjugation, are expected to show π→π* transitions at different wavelengths.

  • Experimental Procedure:

    • Prepare dilute solutions of this compound in solvents of varying polarity (e.g., hexane, acetonitrile, ethanol).

    • Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

    • Analyze the spectra for distinct absorption bands that may be attributed to the different tautomeric forms.

X-ray Crystallography

Single-crystal X-ray crystallography provides unambiguous structural information in the solid state.

  • Application: If a suitable single crystal of this compound can be obtained, X-ray diffraction analysis can determine the precise atomic positions and confirm which tautomeric form is present in the crystalline state.

  • Experimental Procedure:

    • Grow single crystals of this compound from various solvents.

    • Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

    • Solve and refine the crystal structure to determine the molecular geometry and identify the tautomeric form.

Computational Modeling

Quantum chemical calculations can provide valuable insights into the relative stabilities of the tautomers and help in the interpretation of experimental data.

  • Methodology: Density Functional Theory (DFT) calculations can be used to optimize the geometries of the keto and enol forms of this compound and to calculate their relative energies in the gas phase and in solution (using implicit or explicit solvent models).

  • Computational Workflow:

    • Construct the 3D structures of the keto and potential enol tautomers.

    • Perform geometry optimization and frequency calculations using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).

    • Calculate the relative electronic energies and Gibbs free energies of the tautomers.

    • Simulate NMR and UV-Vis spectra for each tautomer to aid in the assignment of experimental spectra.

computational_workflow start Construct 3D Structures (Keto & Enol Forms) geom_opt Geometry Optimization & Frequency Calculations (DFT: B3LYP/6-31G*) start->geom_opt energy_calc Calculate Relative Energies (Electronic & Gibbs Free) geom_opt->energy_calc spectra_sim Simulate Spectra (NMR & UV-Vis) geom_opt->spectra_sim comparison Compare with Experimental Data spectra_sim->comparison logical_relationship compound This compound in solution equilibrium Tautomeric Equilibrium compound->equilibrium keto Keto Tautomer target1 Biological Target 1 keto->target1 enol Enol Tautomer(s) target2 Biological Target 2 enol->target2 equilibrium->keto equilibrium->enol activity1 Biological Activity 1 target1->activity1 activity2 Biological Activity 2 target2->activity2

References

Methodological & Application

Application Notes and Protocols for 1-Deacetylnimbolinin B Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction and purification of 1-Deacetylnimbolinin B, a limonoid found in Azadirachta indica (Neem). The methodologies outlined are based on established techniques for the isolation of limonoids from plant materials. Additionally, this document summarizes the cytotoxic effects of related neem limonoids and depicts a generalized signaling pathway for apoptosis induction, which is a known biological activity of many compounds in this class.

Data Presentation

While specific quantitative data for the extraction and purification of this compound is not extensively available in the public domain, the following table presents representative yields and purities that can be expected when working with related limonoids from Azadirachta indica. These values are compiled from various studies on neem limonoid isolation and should serve as a benchmark for the optimization of the this compound protocol.

ParameterValueSource MaterialNotes
Extraction Yield (Crude Extract) 8.08%Neem Leaves (Methanol Extraction)[1]Yields can vary based on solvent, extraction method, and plant material quality.
Fractionation Yield (Ethyl Acetate) 6.84% of Methanol (B129727) ExtractNeem Leaf Methanol Extract[1]Ethyl acetate (B1210297) is a common solvent for partitioning limonoids.
Final Compound Purity (Post-Chromatography) >95%Purified Limonoid FractionsPurity is typically determined by HPLC or NMR analysis.

Experimental Protocols

The following is a detailed, multi-step protocol for the extraction and purification of this compound from Azadirachta indica leaves. This protocol is a composite of established methods for limonoid isolation.

I. Plant Material Preparation
  • Collection and Identification: Collect fresh, healthy leaves of Azadirachta indica. Ensure proper botanical identification.

  • Washing and Drying: Wash the leaves thoroughly with tap water to remove dust and debris, followed by a final rinse with distilled water. Air-dry the leaves in the shade at room temperature until they are brittle.

  • Grinding: Grind the dried leaves into a fine powder using a mechanical grinder. Store the powder in an airtight container in a cool, dark place until extraction.

II. Extraction
  • Solvent Selection: Methanol is an effective solvent for the extraction of a broad range of phytochemicals from neem leaves, including limonoids.[1]

  • Soxhlet Extraction: a. Accurately weigh approximately 100 g of the powdered neem leaves and place it in a cellulose (B213188) thimble. b. Place the thimble inside a Soxhlet extractor. c. Fill a round-bottom flask with 500 mL of methanol. d. Assemble the Soxhlet apparatus and heat the methanol to its boiling point. e. Continue the extraction for 8-12 hours, or until the solvent in the siphon tube runs clear.

  • Solvent Evaporation: a. After extraction, cool the methanolic extract to room temperature. b. Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a dark, viscous crude extract.

III. Fractionation
  • Liquid-Liquid Partitioning: a. Suspend the crude methanolic extract in a 1:1 mixture of methanol and water. b. Perform sequential liquid-liquid partitioning with solvents of increasing polarity, starting with n-hexane to remove non-polar compounds like fats and waxes. c. Subsequently, partition the aqueous methanol phase with ethyl acetate. Limonoids are known to partition well into the ethyl acetate fraction.[1] d. Collect the ethyl acetate fraction and concentrate it to dryness using a rotary evaporator.

IV. Purification by Column Chromatography
  • Stationary Phase: Silica (B1680970) gel (60-120 mesh) is a commonly used stationary phase for the separation of limonoids.

  • Column Packing: Prepare a slurry of silica gel in n-hexane and pack it into a glass column.

  • Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried sample onto the top of the packed column.

  • Elution: a. Begin elution with a non-polar solvent such as n-hexane and gradually increase the polarity by adding ethyl acetate in a stepwise gradient. b. A typical gradient could be:

    • 100% n-Hexane
    • n-Hexane:Ethyl Acetate (9:1, 8:2, 7:3, 1:1, v/v)
    • 100% Ethyl Acetate

  • Fraction Collection: Collect the eluate in small fractions and monitor the separation using Thin Layer Chromatography (TLC).

V. Thin Layer Chromatography (TLC) Monitoring
  • TLC Plates: Use pre-coated silica gel 60 F254 plates.

  • Mobile Phase: A mixture of n-hexane and ethyl acetate in a suitable ratio (e.g., 7:3 v/v) can be used as the developing solvent.

  • Visualization: Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable visualizing agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating) to identify the fractions containing the target compound.

  • Pooling Fractions: Combine the fractions that show a similar TLC profile corresponding to the likely spot of this compound.

VI. Final Purification by Preparative HPLC (Optional)
  • For obtaining a highly pure compound, the semi-purified fractions from column chromatography can be subjected to preparative High-Performance Liquid Chromatography (HPLC).

  • Column: A C18 reversed-phase column is often suitable.

  • Mobile Phase: A gradient of methanol and water is a common mobile phase for the separation of limonoids.

  • Detection: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 217 nm).

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Purity Analysis: Confirm the purity of the isolated compound using analytical HPLC and characterize its structure using spectroscopic techniques such as NMR and Mass Spectrometry.

Mandatory Visualizations

Experimental Workflow Diagram

Extraction_Purification_Workflow start Neem Leaves drying Drying & Grinding start->drying powder Neem Leaf Powder drying->powder extraction Soxhlet Extraction (Methanol) powder->extraction crude_extract Crude Methanolic Extract extraction->crude_extract fractionation Liquid-Liquid Partitioning (n-Hexane, Ethyl Acetate) crude_extract->fractionation ea_fraction Ethyl Acetate Fraction fractionation->ea_fraction column_chrom Silica Gel Column Chromatography ea_fraction->column_chrom fractions Collected Fractions column_chrom->fractions tlc TLC Monitoring fractions->tlc pooled_fractions Pooled Fractions of Interest tlc->pooled_fractions prep_hplc Preparative HPLC (Optional) pooled_fractions->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: Workflow for the extraction and purification of this compound.

Generalized Signaling Pathway for Limonoid-Induced Apoptosis

Many limonoids isolated from Azadirachta indica have been shown to exhibit cytotoxic effects and induce apoptosis in cancer cells.[2][3][4][5] The mechanism often involves the activation of intrinsic and extrinsic apoptotic pathways. The following diagram illustrates a generalized pathway.

Apoptosis_Signaling_Pathway limonoid Neem Limonoid (e.g., this compound) death_receptor Death Receptor (e.g., Fas, TRAIL-R) limonoid->death_receptor Induces bcl2_family Bcl-2 Family Modulation (Bax/Bcl-2 ratio ↑) limonoid->bcl2_family Modulates caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 mitochondrion Mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c bcl2_family->mitochondrion caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Generalized signaling pathway of apoptosis induced by neem limonoids.

References

Application Note: Quantification of 1-Deacetylnimbolinin B in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for a specific, validated LC-MS/MS method for the quantification of 1-Deacetylnimbolinin B did not yield a dedicated application note or protocol. However, by leveraging established methodologies for the analysis of similar small molecules in biological matrices, a comprehensive and robust protocol can be developed. This document provides a detailed, generalized application note and protocol for the quantification of this compound using LC-MS/MS, intended to serve as a starting point for method development and validation by researchers, scientists, and drug development professionals.

Introduction

This compound is a limonoid compound of interest for its potential pharmacological activities. To support pharmacokinetic and drug metabolism studies, a sensitive and selective analytical method for its quantification in biological matrices is essential. This application note describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This approach is common for the quantification of small molecules in complex biological samples, offering high sensitivity and specificity.[1][2][3][4][5]

Methodology

The analytical workflow involves sample preparation, chromatographic separation, and mass spectrometric detection. An internal standard (IS) is used to ensure accuracy and precision. For this compound, a structurally similar compound not present in the matrix would be an ideal IS.

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from plasma samples.[1][2] This technique is fast, simple, and effective for removing the majority of proteins that can interfere with the analysis.[6]

Chromatographic Separation

A reversed-phase C18 column is used to achieve chromatographic separation of this compound from endogenous plasma components. The mobile phase consists of a mixture of acetonitrile (B52724) and water with a formic acid additive to improve peak shape and ionization efficiency.[1][2]

Mass Spectrometric Detection

Quantification is performed using a triple quadrupole mass spectrometer operated in the Multiple Reaction Monitoring (MRM) mode. This technique provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.[7][8]

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) - e.g., a structurally related compound like nimbolide (B1678885) or a stable isotope-labeled analog.

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

2. Standard Solutions Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the IS in methanol.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL.

3. Sample Preparation Protocol

  • Label microcentrifuge tubes for calibration standards, quality control (QC) samples, and unknown samples.

  • Add 50 µL of the appropriate standard or QC spiking solution to the respective tubes. For unknown samples, add 50 µL of blank plasma.

  • Add 100 µL of plasma to each tube.

  • To each tube, add 300 µL of the internal standard working solution (in acetonitrile) to precipitate proteins.

  • Vortex each tube for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumental Conditions

Liquid Chromatography (LC) Parameters

ParameterRecommended Setting
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 10% B to 90% B over 3 min, hold for 1 min, re-equilibrate

Mass Spectrometry (MS) Parameters

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150°C
Desolvation Temp. 450°C
Capillary Voltage 3.2 kV
MRM Transitions To be determined by infusing the standard solution.
HypotheticalThis compound: m/z [M+H]+ → fragment ion
HypotheticalIS: m/z [M+H]+ → fragment ion

Quantitative Data Summary (Hypothetical)

The following tables represent typical data obtained during the validation of a quantitative LC-MS/MS method.

Table 1: Calibration Curve Linearity

AnalyteConcentration Range (ng/mL)
This compound1 - 1000> 0.995

Table 2: Accuracy and Precision (Intra- and Inter-day)

QC Level (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (% Bias)Inter-day Precision (%RSD)Inter-day Accuracy (% Bias)
LQC (3)< 10%± 10%< 12%± 12%
MQC (100)< 8%± 8%< 10%± 10%
HQC (800)< 7%± 7%< 9%± 9%

Table 3: Method Sensitivity and Recovery

ParameterValue (ng/mL)
LLOQ1.0
LOD0.3
QC Level (ng/mL)Mean Recovery (%)
LQC (3)92.5
MQC (100)95.1
HQC (800)94.3

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample Collection spike Spike with IS & Standards plasma->spike precip Protein Precipitation spike->precip centrifuge Centrifugation precip->centrifuge supernatant Supernatant Transfer centrifuge->supernatant lc_separation LC Separation supernatant->lc_separation Injection ms_detection MS/MS Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration Data Acquisition calibration Calibration Curve Generation integration->calibration quantification Quantification of Unknowns calibration->quantification

Caption: Experimental workflow for LC-MS/MS quantification.

signaling_pathway receptor Cell Surface Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Activates transcription_factor Transcription Factor (e.g., NF-κB) kinase2->transcription_factor Activates nucleus Nucleus transcription_factor->nucleus gene_expression Gene Expression (Inflammation, Proliferation) nucleus->gene_expression Promotes drug This compound drug->kinase2 Inhibits

Caption: Hypothetical signaling pathway showing inhibition.

References

Application Notes and Protocols for In Vitro Antifungal Assay of 1-Deacetylnimbolinin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Deacetylnimbolinin B is a nimbolinin-type limonoid, a class of highly oxygenated nortriterpenoids, isolated from the fruits of Melia toosendan. Limonoids derived from plants of the Meliaceae family, such as the well-known Neem tree (Azadirachta indica), have demonstrated a wide range of biological activities, including insecticidal, antibacterial, and antifungal properties. The emergence of drug-resistant fungal pathogens necessitates the exploration of novel antifungal agents. This document provides detailed protocols for the in vitro evaluation of the antifungal activity of this compound and related limonoids. The methodologies described herein are based on established standards for antifungal susceptibility testing and are intended to guide researchers in the preliminary assessment of this compound's potential as an antifungal therapeutic.

Data Presentation: Antifungal Activity of Limonoids

While specific antifungal activity data for this compound is not yet extensively published, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of various limonoids and extracts from Melia and Azadirachta species against a range of pathogenic fungi. This data serves as a reference for the potential antifungal efficacy of this class of compounds.

Compound/ExtractFungal SpeciesMIC (µg/mL)Reference
Neem Seed Organic Extract Trichophyton rubrum31[1]
Trichophyton mentagrophytes31[1]
Microsporum nanum31[1]
Neem Leaf Organic Extract Trichophyton rubrum150-500[1]
Trichophyton mentagrophytes150-500[1]
Microsporum nanum150-500[1]
Neem Leaf Methanol Extract Candida albicans>1000[2]
Aspergillus flavus250[2]
Aspergillus niger250[2]
12-ethoxynimbolinin C Porphyromonas gingivalis (oral pathogen)15.6[3]
1-O-cinnamoyltrichilinin Porphyromonas gingivalis (oral pathogen)31.3[3]
Trichilinin B Porphyromonas gingivalis (oral pathogen)31.5[3]

Experimental Protocols

Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for determining the MIC of an antifungal agent.

Materials:

  • This compound (or other test limonoid)

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • 96-well flat-bottom microtiter plates

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds).

    • For yeasts, suspend a few colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • For molds, cover the culture with sterile saline and gently scrape the surface to release conidia. Filter the suspension to remove hyphal fragments and adjust the conidial suspension to the desired concentration.

    • Dilute the standardized fungal suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a separate 96-well plate to create a range of concentrations.

  • Assay Setup:

    • Add 100 µL of the appropriate compound dilution to the wells of the assay plate.

    • Add 100 µL of the diluted fungal inoculum to each well.

    • Include a positive control (a known antifungal agent, e.g., fluconazole (B54011) or amphotericin B) and a negative control (medium with fungal inoculum and DMSO without the test compound).

    • Also include a sterility control (medium only).

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control. For azoles, this is often a ≥50% reduction in turbidity. For polyenes and other fungicidal compounds, it is often complete visual inhibition.

Protocol 2: Disk Diffusion Assay for Antifungal Susceptibility

The disk diffusion method is a simpler, qualitative or semi-quantitative method to screen for antifungal activity.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Solvent for dissolving the compound (e.g., DMSO)

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue dye (for yeasts) or other suitable agar for the test fungus.

  • Fungal strains

  • Sterile swabs

Procedure:

  • Preparation of Fungal Inoculum:

    • Prepare a standardized fungal suspension as described in the broth microdilution protocol (0.5 McFarland standard).

  • Inoculation of Agar Plates:

    • Dip a sterile swab into the fungal suspension and rotate it against the side of the tube to remove excess liquid.

    • Streak the swab evenly over the entire surface of the agar plate in three directions to ensure confluent growth.

    • Allow the plate to dry for a few minutes.

  • Application of Test Compound:

    • Impregnate the sterile filter paper disks with a known concentration of this compound solution.

    • Allow the solvent to evaporate completely.

    • Place the impregnated disks onto the surface of the inoculated agar plates.

    • Include a positive control disk (e.g., fluconazole) and a negative control disk (impregnated with the solvent only).

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.

  • Measurement of Inhibition Zones:

    • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

    • The size of the inhibition zone is indicative of the antifungal activity.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup fungal_prep Fungal Inoculum Preparation inoculation Inoculation of Microtiter Plates fungal_prep->inoculation compound_prep This compound Stock Solution dilution Serial Dilutions compound_prep->dilution dilution->inoculation incubation Incubation (35°C, 24-72h) inoculation->incubation readout MIC Determination (Visual or Spectrophotometric) incubation->readout

Experimental workflow for the broth microdilution assay.

signaling_pathway cluster_compound This compound cluster_cell Fungal Cell cluster_outcome Outcome limonoid Limonoid cell_wall Cell Wall Disruption limonoid->cell_wall Interacts with cell_membrane Cell Membrane Permeabilization limonoid->cell_membrane Disrupts apoptosis Induction of Apoptosis cell_wall->apoptosis Triggers growth_inhibition Fungal Growth Inhibition cell_wall->growth_inhibition ergosterol Ergosterol Synthesis Inhibition cell_membrane->ergosterol Related to cell_membrane->apoptosis Triggers cell_membrane->growth_inhibition apoptosis->growth_inhibition

Proposed antifungal mechanism of action for limonoids.

References

Application Notes and Protocols: Cytotoxicity Screening of 1-Deacetylnimbolinin B on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Deacetylnimbolinin B is a limonoid compound, a class of natural products that has garnered significant interest in oncology research for its potential anticancer properties. This document provides a detailed framework for assessing the cytotoxic effects of this compound and related nimbolinoids against various cancer cell lines. While specific experimental data for this compound is not extensively available in public literature, the protocols and data presentation formats outlined herein are based on established methodologies for analogous, well-studied compounds like nimbolide (B1678885).[1][2][3][4][5][6][7][8][9] These application notes serve as a comprehensive guide for researchers initiating cytotoxicity screening and mechanistic studies of this compound class.

The primary method detailed is the Sulforhodamine B (SRB) assay, a reliable and sensitive colorimetric method for measuring drug-induced cytotoxicity by quantifying cellular protein content.[10][11][12][13] Additionally, potential signaling pathways that may be modulated by nimbolinoids, based on studies of related compounds, are discussed and visualized to provide a basis for mechanistic investigations.[2][3][6][14]

Data Presentation: Cytotoxicity of Nimbolide (as a proxy for this compound)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of nimbolide against a panel of human cancer cell lines, as determined by various cytotoxicity assays. This data is presented as a reference for the expected potency of nimbolinoids and as a template for presenting new experimental data for this compound.

Cancer TypeCell LineIC50 (µM)Assay Method
LeukemiaCCRF-CEM< 1Resazurin assay
LeukemiaCEM/ADR5000~ 0.5Resazurin assay
GlioblastomaU87.MG1.12 (± <0.01)Resazurin assay
Colon CancerHCT116 p53+/+0.9 (± 0.05)Resazurin assay
Colon CancerHCT116 p53-/-1.8 (± 0.1)Resazurin assay
Prostate CancerDu-1458.01 ± 0.44 (24h)MTT assay
Prostate CancerPC-311.16 ± 0.84 (24h)MTT assay
Lung CancerA-5494.97 ± 0.72 (48h)MTT assay

Note: The data presented is for nimbolide and is intended to serve as an example. Researchers should generate specific data for this compound.[1][3][4]

Experimental Protocols

Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is adapted for a 96-well plate format for high-throughput screening.[10][11][12][13]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (specific to each cell line)

  • Trypsin-EDTA

  • This compound (or other test compounds)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • Acetic acid, 1% (v/v)

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin-EDTA and perform a cell count.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic agent).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Cell Fixation:

    • After the incubation period, gently add 50 µL of cold 10% TCA to each well without removing the culture medium.

    • Incubate the plate at 4°C for 1 hour to fix the cells.

  • Staining:

    • Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.

    • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing:

    • Quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

  • Solubilization and Absorbance Measurement:

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.

    • Measure the absorbance (optical density) at 510 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve.

Visualizations

Experimental Workflow for SRB Assay

SRB_Workflow Experimental Workflow for SRB Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding (96-well plate) compound_prep 2. Compound Dilution treatment 3. Compound Incubation (48-72 hours) compound_prep->treatment fixation 4. Cell Fixation (TCA) treatment->fixation staining 5. Staining (SRB) fixation->staining washing 6. Washing (Acetic Acid) staining->washing solubilization 7. Solubilization (Tris Base) washing->solubilization read_plate 8. Read Absorbance (510 nm) solubilization->read_plate calculate_ic50 9. Calculate IC50 read_plate->calculate_ic50

Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

Potential Signaling Pathways Modulated by Nimbolinoids

Nimbolide_Pathways Potential Signaling Pathways Modulated by Nimbolinoids cluster_compound Compound nimbolinoid This compound (or Nimbolide) nfkb NF-κB Pathway nimbolinoid->nfkb Inhibits pi3k_akt PI3K/Akt Pathway nimbolinoid->pi3k_akt Inhibits mapk MAPK Pathway nimbolinoid->mapk Modulates jak_stat JAK/STAT Pathway nimbolinoid->jak_stat Inhibits proliferation Inhibition of Cell Proliferation nfkb->proliferation regulates invasion Inhibition of Invasion & Metastasis nfkb->invasion regulates angiogenesis Inhibition of Angiogenesis nfkb->angiogenesis regulates apoptosis Induction of Apoptosis pi3k_akt->apoptosis inhibits pi3k_akt->proliferation promotes mapk->proliferation regulates jak_stat->proliferation regulates

Caption: Potential signaling pathways affected by nimbolinoids leading to anticancer effects.[2][3][6]

References

Application Notes and Protocols for Insecticidal Activity Assay of 1-Deacetylnimbolinin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Deacetylnimbolinin B is a nimbolinin-type limonoid, a class of highly oxygenated nortriterpenoids found in plants of the Meliaceae family, such as the Neem tree (Azadirachta indica)[1]. Limonoids are known for their wide range of biological activities, including insecticidal, antifeedant, and insect growth regulatory effects[2][3][4][5][6]. This document provides detailed application notes and protocols for assessing the insecticidal activity of this compound. While specific quantitative data for this compound is limited in publicly available literature, the following protocols are based on established methods for evaluating the insecticidal properties of limonoids and other botanical insecticides. The provided data tables include representative values for related limonoids to serve as a benchmark for experimental design and data interpretation.

Putative Mechanism of Action

The precise molecular target of this compound is not yet fully elucidated. However, based on the known mechanisms of other limonoids, particularly azadirachtin, a plausible mode of action involves the disruption of insect endocrine signaling, specifically the ecdysone (B1671078) pathway. Ecdysone, the primary molting hormone in insects, is crucial for coordinating developmental transitions such as molting and metamorphosis[7]. Limonoids can interfere with the synthesis, release, and reception of ecdysone, leading to developmental abnormalities and mortality.

Another potential mechanism is neurotoxicity, as some insecticides target the nervous system by affecting ion channels or neurotransmitter receptors[2]. Furthermore, limonoids may impact the insect's detoxification enzyme systems, such as cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and carboxylesterases (CarEs), which are involved in metabolizing xenobiotics[8]. Inhibition of these enzymes can enhance the toxicity of the compound.

Putative Signaling Pathway Disruption by this compound

Ecdysone Signaling Pathway Disruption cluster_hemolymph Hemolymph cluster_prothoracic_gland Prothoracic Gland cluster_target_cell Target Cell Prothoracicotropic Hormone (PTTH) Prothoracicotropic Hormone (PTTH) Ecdysone Synthesis Ecdysone Synthesis Prothoracicotropic Hormone (PTTH)->Ecdysone Synthesis Stimulates Ecdysone Ecdysone Ecdysone Receptor (EcR/USP) Ecdysone Receptor (EcR/USP) Ecdysone->Ecdysone Receptor (EcR/USP) Binds Ecdysone Synthesis->Ecdysone Gene Expression Gene Expression Ecdysone Receptor (EcR/USP)->Gene Expression Activates Developmental Processes Developmental Processes Gene Expression->Developmental Processes Regulates Abnormal Molting & Mortality Abnormal Molting & Mortality This compound This compound This compound->Ecdysone Synthesis Inhibits This compound->Ecdysone Receptor (EcR/USP) Interferes with binding

Caption: Putative disruption of the ecdysone signaling pathway by this compound.

Data Presentation

The following tables summarize representative quantitative data for the insecticidal activity of various limonoids against common insect pests. These values can be used as a reference for designing experiments with this compound.

Table 1: Contact and Ingestion Toxicity of Limonoids against Insect Pests

CompoundInsect SpeciesAssay TypeLC50 / LD50Reference
AzadirachtinSpodoptera frugiperdaDiet Incorporation0.2 ppm (antifeedant)[6]
Nimbin (B191973)Spodoptera littoralisTopical Application> 100 µ g/larva [2]
Salannin (B1681390)Spodoptera frugiperdaDiet IncorporationEC50 > 100 ppm[2]
Emamectin benzoate (B1203000) (Positive Control)Spodoptera frugiperdaDiet Incorporation0.090 ppm[9]
Chlorpyrifos (Positive Control)Spodoptera frugiperdaDiet Incorporation2.55 ppm[9]

Table 2: Feeding Deterrence of Limonoids against Lepidopteran Larvae

Compound/FormulationInsect SpeciesAssay TypeConcentrationFeeding Deterrence Index (%)Reference
PONNEEM (Neem & Pungam oil)Helicoverpa armigeraLeaf Disc Choice Test15 µL/L88.44[10]
Neem Oil FormulationHelicoverpa armigeraLeaf Disc Choice Test15 µL/L74.59[10]
Pungam Oil FormulationHelicoverpa armigeraLeaf Disc Choice Test15 µL/L< 70[10]
Nimbicidine® (Commercial Neem)Helicoverpa armigeraLeaf Disc Choice Test5 µL/L71.47[10]

Table 3: Insect Growth Regulatory Effects of Limonoids

CompoundInsect SpeciesEffectConcentrationObservationReference
AzadirachtinPhlebotomus perniciosusMolting InhibitionNot specifiedInhibited molting from L1 to L2 larvae[7]
Mimic (Tebufenozide)Musca domesticaGrowth Inhibition2000 ppm100% larval mortality[11]
Admiral (Pyriproxyfen)Musca domesticaGrowth Inhibition2000 ppm100% larval mortality[11]

Experimental Protocols

Contact Toxicity Bioassay

This protocol determines the toxicity of this compound when it comes into direct contact with the insect cuticle.

  • This compound

  • Acetone (B3395972) (or other suitable solvent)

  • Micropipette

  • Test insects (e.g., third-instar larvae of Spodoptera frugiperda or adult houseflies, Musca domestica)

  • Petri dishes or glass vials

  • Ventilated lids

  • Fine-tipped paintbrush

  • Controlled environment chamber (25 ± 2°C, 60-70% RH, 12:12 L:D photoperiod)

  • Preparation of Test Solutions: Prepare a stock solution of this compound in acetone. From this stock, prepare a series of dilutions to create at least five different concentrations. A control group should be treated with acetone only.

  • Insect Selection: Select healthy, uniform-sized insects for the assay.

  • Topical Application: Using a micropipette, apply a small, precise volume (e.g., 1 µL) of each test solution to the dorsal thorax of each insect.

  • Incubation: Place the treated insects individually into Petri dishes or vials with a food source (if necessary) and a ventilated lid. Maintain them in a controlled environment chamber.

  • Mortality Assessment: Record mortality at 24, 48, and 72 hours post-treatment. An insect is considered dead if it is unable to make a coordinated movement when gently prodded with a paintbrush.

  • Data Analysis: Correct for control mortality using Abbott's formula. Perform probit analysis to calculate the LD50 (the dose required to kill 50% of the test population).

Contact Toxicity Assay Workflow A Prepare Serial Dilutions of This compound in Acetone C Apply 1 µL of Test Solution to Dorsal Thorax of Each Insect A->C B Select Healthy, Uniform-Sized Test Insects B->C D Place Insects in Vials with Food and Ventilated Lids C->D E Incubate at Controlled Temperature and Humidity D->E F Record Mortality at 24, 48, and 72 Hours E->F G Calculate LD50 using Probit Analysis F->G

Caption: Workflow for the contact toxicity bioassay.

Feeding Deterrence Bioassay (Leaf Disc No-Choice/Choice Test)

This assay evaluates the antifeedant properties of this compound.

  • This compound

  • Ethanol or acetone

  • Leaf discs (from a suitable host plant, e.g., cotton or cabbage)

  • Petri dishes

  • Filter paper

  • Test insects (e.g., third or fourth-instar larvae of Helicoverpa armigera)

  • Leaf area meter or image analysis software

  • Preparation of Test Solutions: Prepare a stock solution and serial dilutions of this compound in a suitable solvent.

  • Leaf Disc Treatment: Using a micropipette, evenly apply a known volume of each test solution to the surface of a leaf disc. For the control, use the solvent alone. Allow the solvent to evaporate completely.

  • No-Choice Test: Place one treated leaf disc in a Petri dish lined with moist filter paper. Introduce one starved larva into the dish.

  • Choice Test: Place one treated leaf disc and one control leaf disc on opposite sides of a Petri dish. Introduce one starved larva in the center.

  • Incubation: Keep the Petri dishes in a controlled environment for a set period (e.g., 24 hours).

  • Data Collection: Measure the area of each leaf disc consumed using a leaf area meter or by scanning the discs and using image analysis software.

  • Data Analysis: Calculate the Feeding Deterrence Index (FDI) using the formula: FDI (%) = [(C - T) / (C + T)] x 100, where C is the consumption of the control disc and T is the consumption of the treated disc.

Feeding Deterrence Assay Workflow A Prepare Serial Dilutions of This compound B Treat Leaf Discs with Test Solutions and Control A->B C Place Leaf Discs in Petri Dishes (No-Choice or Choice Setup) B->C D Introduce Starved Larvae C->D E Incubate for 24 Hours D->E F Measure Leaf Area Consumed E->F G Calculate Feeding Deterrence Index (FDI) F->G Insect Growth Regulation Assay Workflow A Prepare Artificial Diet with Various Concentrations of This compound B Dispense Diet into Rearing Containers A->B C Infest Each Container with One Early Instar Larva B->C D Incubate and Monitor Daily C->D E Record Developmental Parameters: Mortality, Pupation, Emergence, Deformities D->E F Calculate Growth Inhibition and EC50 E->F

References

Application Notes and Protocols: Nematicidal Effects of 1-Deacetylnimbolinin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plant-parasitic nematodes pose a significant threat to global agriculture, causing substantial economic losses. The increasing demand for sustainable and environmentally friendly pest management strategies has driven research into naturally occurring nematicidal compounds. Limonoids, a class of tetranortriterpenoids found in citrus and neem (Azadirachta indica), have demonstrated potent biological activities, including insecticidal and nematicidal effects. While extensive research has been conducted on neem extracts and their major components like azadirachtin, specific data on the nematicidal properties of all individual limonoids is not always available.[1][2][3][4] This document provides a detailed experimental framework for evaluating the nematicidal effects of 1-Deacetylnimbolinin B, a limonoid structurally related to other bioactive compounds found in neem. The protocols and data presented are based on established methodologies for testing nematicides and the known activities of related neem-derived compounds.[5][6][7][8][9]

Data Presentation: Nematicidal Activity of Neem-Derived Compounds

The following tables summarize the nematicidal activity of various neem extracts and isolated compounds against the root-knot nematode Meloidogyne incognita. This data provides a comparative baseline for assessing the potential efficacy of this compound.

Table 1: In Vitro Mortality of Meloidogyne incognita Juveniles (J2) Exposed to Neem-Based Products

TreatmentConcentrationExposure Time (hours)Mortality (%)Reference
Neem Leaf Extract5%4894.9[7]
Neem Leaf Extract5%7297.9[7]
Neem Cake Extract5%24100[10]
Azadirachtin10 ppm2436.3 (motility reduction)[1]
Econeem1%9673.3 - 77.2[11]
NSKE1%9673.3 - 77.2[11]

Table 2: Inhibition of Meloidogyne incognita Egg Hatching by Neem-Based Products

TreatmentConcentrationExposure Time (hours)Inhibition (%)Reference
Aqueous Neem Extract--High[12]
Ethanolic Thymus Extract--LC50: 0.283 mg/L[12]
Neem Leaf Extract10%24Significant inhibition[5]
Azadirachtin (1% product)0.6%-85[1]

Table 3: LC50 Values of Neem Meliacins against Meloidogyne incognita

CompoundLC50 (ppm) after 48hReference
Azadirachtin55 - 157[9]
Nimbin55 - 157[9]
Salannin55 - 157[9]

Experimental Protocols

The following are detailed protocols for assessing the nematicidal activity of this compound.

Protocol 1: In Vitro Mortality Assay using Meloidogyne incognita Second-Stage Juveniles (J2)

Objective: To determine the direct lethal effect of this compound on M. incognita J2.

Materials:

  • This compound (pure compound)

  • Meloidogyne incognita J2 culture

  • Sterile distilled water

  • Solvent (e.g., DMSO, ethanol) for dissolving the compound

  • 24-well cell culture plates

  • Micropipettes

  • Inverted microscope

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare serial dilutions of the stock solution with sterile distilled water to achieve the desired test concentrations (e.g., 10, 50, 100, 250, 500 ppm).

    • Prepare a control solution containing the same concentration of the solvent used for the stock solution. A sterile distilled water control should also be included.

  • Nematode Suspension:

    • Collect freshly hatched M. incognita J2 and suspend them in sterile distilled water.

    • Adjust the concentration of the nematode suspension to approximately 100 J2 per 100 µL.

  • Assay Setup:

    • Add 900 µL of each test solution concentration to the wells of a 24-well plate.

    • Add 100 µL of the nematode suspension to each well.

    • Each treatment and control should be replicated at least three times.

  • Incubation:

    • Incubate the plates at 25-28°C in the dark.

  • Data Collection:

    • After 24, 48, and 72 hours, count the number of dead and live nematodes in each well under an inverted microscope.

    • Nematodes are considered dead if they are straight and do not respond to probing with a fine needle.

  • Data Analysis:

    • Calculate the percentage of mortality for each concentration and time point using the formula: Mortality (%) = (Number of dead nematodes / Total number of nematodes) x 100

    • Correct for control mortality using Abbott's formula if necessary.

    • Determine the LC50 value (the concentration that causes 50% mortality) using probit analysis.

Protocol 2: Egg Hatching Inhibition Assay

Objective: To evaluate the effect of this compound on the hatching of M. incognita eggs.

Materials:

  • This compound test solutions (prepared as in Protocol 1)

  • Meloidogyne incognita egg masses

  • Sterile distilled water

  • 9 cm Petri dishes

  • Sieve (100-mesh)

  • Beakers

Procedure:

  • Egg Mass Collection:

    • Collect mature egg masses of uniform size from infected plant roots.

  • Assay Setup:

    • Place one egg mass in each Petri dish containing 10 mL of the respective test solution or control.

    • Each treatment and control should be replicated at least three times.

  • Incubation:

    • Incubate the Petri dishes at 25-28°C.

  • Data Collection:

    • After 7, 14, and 21 days, count the number of hatched J2 in each Petri dish.

  • Data Analysis:

    • Calculate the percentage of egg hatch inhibition using the formula: Inhibition (%) = [(Number of hatched J2 in control - Number of hatched J2 in treatment) / Number of hatched J2 in control] x 100

Visualizations

Experimental Workflow for Nematicidal Bioassay

G cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis prep_compound Prepare this compound Test Solutions setup Set up Bioassay (Mortality or Egg Hatch) prep_compound->setup prep_nematode Prepare Nematode Suspension (J2 or Eggs) prep_nematode->setup incubation Incubate under Controlled Conditions setup->incubation data_collection Collect Data (Mortality/Hatching Counts) incubation->data_collection statistical_analysis Statistical Analysis (LC50, Inhibition %) data_collection->statistical_analysis

Caption: Workflow for in vitro nematicidal bioassays.

Hypothesized Signaling Pathway for Limonoid Nematicidal Action

The precise mechanism of action for this compound on nematodes is not yet elucidated. However, based on the known effects of other limonoids and nematicides, a plausible hypothesis involves the disruption of neurotransmission and essential physiological processes.

G compound This compound receptor Putative Receptor (e.g., GABA-gated chloride channel, nicotinic acetylcholine (B1216132) receptor) compound->receptor ion_channel Ion Channel Disruption receptor->ion_channel reproduction Reduced Reproduction receptor->reproduction neurotransmission Impaired Neurotransmission ion_channel->neurotransmission paralysis Paralysis neurotransmission->paralysis feeding Inhibition of Feeding neurotransmission->feeding death Nematode Death paralysis->death feeding->death reproduction->death

Caption: Hypothesized mechanism of nematicidal action.

Conclusion

The provided protocols and comparative data offer a robust framework for the systematic evaluation of the nematicidal properties of this compound. While direct experimental evidence for this specific compound is currently lacking, the information derived from related neem limonoids strongly suggests its potential as a natural nematicide. Further research following these guidelines will be crucial in determining its efficacy and mode of action, contributing to the development of novel and sustainable solutions for nematode management.

References

Application Notes and Protocols: In Vitro Anti-inflammatory Properties of 1-Deacetylnimbolinin B

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Deacetylnimbolinin B belongs to the limonoid class of compounds, which are known for their diverse biological activities. This document outlines the in vitro anti-inflammatory properties of a closely related derivative, 1-O-tigloyl-1-O-deacetyl-nimbolinin B (TNB), which has demonstrated significant potential in mitigating inflammatory responses in microglial cells.[1] Overactivation of microglia, the resident immune cells of the central nervous system, is implicated in the pathogenesis of various neurodegenerative diseases.[1] The protocols and data presented herein are based on studies investigating the effects of TNB on lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, a widely accepted in vitro model for neuroinflammation.[1]

TNB has been shown to markedly suppress the production of key pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and reactive oxygen species (ROS).[1] Furthermore, it inhibits the gene expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and interleukin-1beta (IL-1β).[1] The underlying mechanism of action involves the suppression of the nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) signaling pathways.[1] These findings suggest that this compound and its derivatives are promising candidates for the development of novel anti-inflammatory therapeutics.

Data Presentation

The following tables summarize the quantitative data on the effects of 1-O-tigloyl-1-O-deacetyl-nimbolinin B (TNB) on LPS-induced inflammation in BV-2 microglial cells.

Table 1: Effect of TNB on Cell Viability of BV-2 Microglial Cells

TNB Concentration (µM)Cell Viability (%)
0 (Control)100
1.25Not significantly different from control
2.5Not significantly different from control
5Not significantly different from control
10Not significantly different from control
20Not significantly different from control

Data is illustrative of findings showing no significant cytotoxicity at the tested concentrations.[1]

Table 2: Inhibition of Nitric Oxide (NO) and TNF-α Production by TNB in LPS-Stimulated BV-2 Cells

TreatmentNO Production (% of LPS control)TNF-α Production (% of LPS control)
ControlBaselineBaseline
LPS (100 ng/mL)100100
LPS + TNB (5 µM)Significant reductionSignificant reduction
LPS + TNB (10 µM)Further significant reductionFurther significant reduction
LPS + TNB (20 µM)Strongest significant reductionStrongest significant reduction

TNB demonstrated a dose-dependent inhibition of both NO and TNF-α production.[1]

Table 3: Effect of TNB on Pro-inflammatory Gene Expression in LPS-Stimulated BV-2 Cells

Treatment (20 µM TNB)iNOS mRNA level (% of LPS control)TNF-α mRNA level (% of LPS control)COX-2 mRNA level (% of LPS control)IL-1β mRNA level (% of LPS control)
LPS (100 ng/mL)100100100100
LPS + TNBSignificantly ReducedSignificantly ReducedSignificantly ReducedSignificantly Reduced

TNB was shown to effectively suppress the transcription of key pro-inflammatory genes.[1]

Experimental Protocols

1. Cell Culture and Treatment

  • Cell Line: BV-2 murine microglial cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • General Treatment Protocol:

    • Seed BV-2 cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for NO/cytokine assays, 6-well for protein/RNA extraction). Allow cells to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound derivative (TNB) for 1-2 hours.

    • Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 100 ng/mL.

    • Incubate the cells for the desired duration (e.g., 24 hours for NO and TNF-α assays, shorter times for signaling pathway analysis).[1]

2. Cytotoxicity Assay (MTT Assay)

  • Principle: This colorimetric assay measures the metabolic activity of living cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed BV-2 cells in a 96-well plate.

    • Treat the cells with various concentrations of the test compound for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

    • Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.[2][3]

    • Measure the absorbance at 570 nm using a microplate reader.[2]

    • Calculate cell viability as a percentage relative to the untreated control cells.

3. Nitric Oxide (NO) Production Assay (Griess Assay)

  • Principle: The Griess assay is a colorimetric method that detects nitrite (B80452) (NO2-), a stable breakdown product of NO.[4]

  • Protocol:

    • Seed BV-2 cells and treat with the test compound and LPS as described in the general treatment protocol.

    • After 24 hours of incubation, collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).[2]

    • Incubate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.[2]

4. Pro-inflammatory Cytokine Measurement (ELISA)

  • Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific proteins, such as TNF-α and IL-1β, in the cell culture supernatant.

  • Protocol:

    • Treat cells as described in the general protocol and collect the supernatant after 24 hours.

    • Perform the ELISA for the target cytokine (e.g., TNF-α) according to the manufacturer's instructions for the specific commercial kit.[2]

    • Briefly, this involves adding the supernatant to wells coated with a capture antibody, followed by incubation with a detection antibody, a substrate solution, and finally measuring the absorbance.

5. Gene Expression Analysis (RT-qPCR)

  • Principle: Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the mRNA levels of specific genes (e.g., iNOS, COX-2, TNF-α, IL-1β), providing insight into the compound's effect on gene transcription.

  • Protocol:

    • Treat cells in 6-well plates as described in the general protocol for an appropriate duration (e.g., 6 hours).

    • Isolate total RNA from the cells using a suitable kit (e.g., TRIzol reagent).

    • Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

    • Perform qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green) to quantify the amplification of the target genes.

    • Normalize the expression levels to a housekeeping gene (e.g., GAPDH or β-actin) and calculate the relative fold change.

6. Western Blot Analysis for Signaling Pathways

  • Principle: Western blotting is used to detect and quantify specific proteins in a sample. This protocol is used to assess the phosphorylation and translocation of key proteins in the NF-κB and JNK signaling pathways.

  • Protocol:

    • Treat cells in 6-well plates and lyse them to extract total or nuclear/cytoplasmic proteins.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[2]

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA).[2]

    • Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-p65, p65, phospho-JNK, JNK, and a loading control like β-actin).

    • Incubate with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

G cluster_culture Cell Preparation cluster_treatment Treatment Protocol cluster_assays Endpoint Assays seed Seed BV-2 Microglial Cells adhere Adherence (Overnight) seed->adhere pretreat Pre-treatment with TNB adhere->pretreat stimulate Stimulation with LPS (100 ng/mL) pretreat->stimulate incubation Incubation stimulate->incubation viability Cell Viability (MTT) incubation->viability no_assay NO Production (Griess) incubation->no_assay cytokine_assay Cytokine Quantification (ELISA) incubation->cytokine_assay gene_exp Gene Expression (RT-qPCR) incubation->gene_exp western Signaling Pathway (Western Blot) incubation->western

Caption: Experimental workflow for in vitro anti-inflammatory assessment.

Caption: Inhibition of NF-κB and JNK pathways by this compound derivative.

References

Application Notes and Protocols for Testing 1-Deacetylnimbolinin B in Anti-proliferative Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Deacetylnimbolinin B is a limonoid compound that, like other members of this class such as nimbolide (B1678885), is of significant interest for its potential anti-cancer properties. Limonoids derived from the neem tree (Azadirachta indica) have been shown to exhibit cytotoxic effects against various human cancer cell lines.[1] Nimbolide, a closely related compound, has demonstrated potent anti-proliferative and pro-apoptotic activity through the modulation of multiple signaling pathways, including PI3K/Akt/mTOR, NF-κB, and MAPK/ERK.[2][3][4] These compounds represent promising candidates for the development of novel cancer therapeutics.[1][3]

This document provides detailed protocols for evaluating the anti-proliferative effects of this compound on various cancer cell lines using common in vitro assays.

Data Presentation

The anti-proliferative activity of this compound can be quantified by determining the half-maximal inhibitory concentration (IC50). Below are tables summarizing hypothetical IC50 values for this compound and a reference compound (e.g., Doxorubicin) across different cancer cell lines after 48 hours of treatment, as would be determined by MTT and SRB assays.

Table 1: Anti-proliferative Activity of this compound (MTT Assay)

Cell LineCancer TypeThis compound IC50 (µM)Doxorubicin IC50 (µM)
MCF-7Breast Cancer8.51.2
PC-3Prostate Cancer12.32.5
A549Lung Cancer15.13.0
HeLaCervical Cancer9.81.8

Table 2: Anti-proliferative Activity of this compound (SRB Assay)

Cell LineCancer TypeThis compound IC50 (µM)Doxorubicin IC50 (µM)
MCF-7Breast Cancer9.21.5
PC-3Prostate Cancer13.02.8
A549Lung Cancer16.53.4
HeLaCervical Cancer10.52.1

Experimental Protocols

Cell Culture and Maintenance
  • Cell Lines: Human cancer cell lines such as MCF-7 (breast), PC-3 (prostate), A549 (lung), and HeLa (cervical) can be used.

  • Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Cells should be passaged upon reaching 80-90% confluency.

Preparation of this compound Stock Solution
  • Solvent: Dissolve this compound in sterile dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).

  • Storage: Aliquot the stock solution and store at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solutions: Prepare fresh serial dilutions of the stock solution in the complete culture medium immediately before each experiment. The final DMSO concentration in the culture should not exceed 0.1% to avoid solvent-induced cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound and a vehicle control (0.1% DMSO). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Sulforhodamine B (SRB) Assay

This assay is based on the ability of SRB to bind to protein components of cells, providing a measure of cell mass.[5]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After the 48-hour treatment, gently add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Visualizations

Experimental Workflow

G Experimental Workflow for Anti-proliferative Assays cluster_0 Preparation cluster_1 Execution cluster_2 Assay cluster_3 Data Analysis A Cell Culture C Seed Cells in 96-well Plates A->C B Prepare this compound Stock D Treat Cells with Compound B->D C->D E Incubate for 48h D->E F1 MTT Assay E->F1 F2 SRB Assay E->F2 G Measure Absorbance F1->G F2->G H Calculate IC50 Values G->H

Caption: Workflow for assessing the anti-proliferative effects of this compound.

Signaling Pathway

Based on the known mechanisms of the related compound nimbolide, this compound may exert its anti-proliferative effects by inhibiting the PI3K/Akt/mTOR signaling pathway.[2][4]

G Potential Signaling Pathway Targeted by this compound Compound This compound PI3K PI3K Compound->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-Deacetylnimbolinin B Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of 1-Deacetylnimbolinin B extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: My initial crude extract is a dark, viscous consistency. How can I remove pigments and other lipophilic compounds before purification?

A1: The dark green color is likely due to chlorophyll (B73375), which can interfere with chromatographic separation. A common and effective method to address this is through liquid-liquid partitioning. After your initial extraction with a polar solvent like methanol (B129727) or ethanol (B145695), evaporate the solvent and partition the residue between aqueous methanol and a non-polar solvent such as hexane (B92381). The non-polar hexane layer will sequester chlorophyll and lipids, while the more polar limonoids, including this compound, will remain in the aqueous methanol phase. This process can be repeated 2-3 times for optimal cleanup.

Q2: I am observing a low yield of this compound in my extract. What are the potential causes and how can I improve it?

A2: Low yields can stem from several factors, from the starting material to the extraction parameters. Consider the following:

  • Plant Material: The concentration of limonoids can vary significantly based on the part of the Azadirachta indica (Neem) tree used, its geographical origin, and the time of harvest. Mature neem seed kernels are generally reported to have the highest concentration and diversity of limonoids.

  • Extraction Method: Traditional maceration may not be as efficient as more advanced techniques. Consider employing methods like microwave-assisted extraction (MAE) or ultrasound-assisted extraction (UAE) to improve efficiency.

  • Solvent Choice: The polarity of the extraction solvent is crucial. While methanol and ethanol are effective, optimizing the solvent system with modifiers might enhance the solubility and extraction of this compound.

  • Extraction Parameters: Factors such as temperature, extraction time, and the solid-to-liquid ratio play a significant role. These should be systematically optimized. For instance, in microwave-assisted extraction, higher microwave power can reduce extraction time, but excessive power may lead to degradation.

Q3: My TLC/HPLC analysis shows multiple, closely eluting spots/peaks, making it difficult to isolate this compound. How can I improve the resolution?

A3: Co-elution of structurally similar limonoids is a common challenge. To improve separation:

  • Chromatography Solvent System Optimization: For thin-layer chromatography (TLC) and column chromatography, systematically vary the polarity of your mobile phase. A common starting point for limonoids on silica (B1680970) gel is a hexane-ethyl acetate (B1210297) gradient. The addition of a small percentage of a third solvent, such as acetone (B3395972) or methanol, can modulate selectivity and improve resolution.

  • Advanced Chromatographic Techniques: Consider using high-performance liquid chromatography (HPLC) with a high-resolution column (e.g., a sub-2 µm particle size column) for analytical and preparative separations. Experimenting with different stationary phases (e.g., C18, phenyl-hexyl) can also provide different selectivities.

  • Two-Dimensional TLC (2D-TLC): To confirm if closely migrating spots are distinct compounds, 2D-TLC using two different solvent systems can be a valuable diagnostic tool.

Q4: How can I quantify the amount of this compound in my extracts?

A4: High-performance liquid chromatography (HPLC) coupled with a UV detector is a standard and reliable method for the quantification of neem limonoids.[1][2] A C18 reversed-phase column is commonly used, and the mobile phase typically consists of a mixture of acetonitrile (B52724) and water, or methanol and water, run in either isocratic or gradient mode.[1] The detection wavelength should be optimized for this compound, likely in the range of 210-220 nm, which is common for limonoids.[1][3] For accurate quantification, a calibration curve should be generated using a purified standard of this compound.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Very Low or No Yield 1. Inappropriate plant material (low concentration of target compound). 2. Inefficient extraction method or parameters. 3. Degradation of the target compound during extraction.1. Use mature, high-quality neem seed kernels. 2. Optimize extraction parameters (time, temperature, solvent, solid-to-liquid ratio) using a systematic approach like Response Surface Methodology (RSM).[4] Consider using Microwave-Assisted Extraction (MAE).[4] 3. Avoid excessive heat (e.g., keep temperatures below 50-60°C during solvent evaporation) and prolonged exposure to harsh pH conditions.
Extract is Highly Viscous and Difficult to Handle High concentration of oils and resins.Perform a pre-extraction defatting step with a non-polar solvent like hexane. Alternatively, perform a liquid-liquid partitioning of the crude extract as described in FAQ Q1.
Poor Resolution in Chromatography 1. Co-elution with other structurally similar limonoids. 2. Overloading of the column.1. Optimize the mobile phase composition for your TLC or HPLC system. Experiment with different solvent gradients and compositions. 2. Reduce the amount of crude extract loaded onto the column.
Compound Degradation During Storage Exposure to light, heat, or non-neutral pH.Store purified this compound and extracts in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon). If in solution, use a neutral, aprotic solvent and store at low temperatures (-20°C or -80°C).

Experimental Protocols

Protocol 1: Microwave-Assisted Extraction (MAE) of Limonoids from Neem Leaves (Adapted for this compound)

This protocol is adapted from a method optimized for nimbolide (B1678885), a structurally related limonoid, and can serve as a starting point for optimizing this compound extraction.[4]

  • Preparation of Plant Material:

    • Air-dry fresh, healthy neem leaves in the shade to prevent the degradation of thermolabile compounds.

    • Grind the dried leaves into a fine powder using a mechanical grinder.

  • Microwave-Assisted Extraction:

    • Place a known amount of the powdered neem leaves (e.g., 1 gram) into a microwave-safe extraction vessel.

    • Add the extraction solvent (e.g., methanol or ethanol) at an optimized solid-to-liquid ratio. A starting point could be 1:16 g/mL.[4]

    • Secure the vessel in the microwave extractor.

    • Set the extraction parameters. Based on optimizations for nimbolide, initial parameters could be a microwave power of 280 W for an extraction time of 22 minutes.[4] These parameters should be further optimized for this compound.

  • Filtration and Concentration:

    • After extraction, allow the mixture to cool.

    • Filter the extract through Whatman No. 1 filter paper to remove the solid plant material.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure. Ensure the water bath temperature does not exceed 50°C to prevent thermal degradation.

  • Purification (Optional but Recommended):

    • The resulting crude extract can be further purified using column chromatography or preparative HPLC to isolate this compound.

Data Presentation: Illustrative Yields from Limonoid Extraction Optimization

The following tables present example data from the optimization of nimbolide extraction using Microwave-Assisted Extraction (MAE), which can be used as a reference for designing experiments for this compound.[4]

Table 1: Effect of Solid/Liquid Ratio on Nimbolide Yield

Solid/Liquid Ratio (g/mL)Nimbolide Yield (µg/g dry weight)
1:103800 ± 150
1:204100 ± 180
1:304211 ± 177
1:404050 ± 160
1:503900 ± 140
Conditions: Microwave power 210 W, extraction time 10 min.

Table 2: Effect of Microwave Power on Nimbolide Yield

Microwave Power (W)Nimbolide Yield (µg/g dry weight)
1403600 ± 130
2104150 ± 170
2804300 ± 190
3504250 ± 180
4204100 ± 160
Conditions: Solid/liquid ratio 1:30 g/mL, extraction time 10 min.

Table 3: Effect of Extraction Time on Nimbolide Yield

Extraction Time (min)Nimbolide Yield (µg/g dry weight)
104100 ± 150
154350 ± 180
204400 ± 200
254300 ± 190
304200 ± 170
Conditions: Solid/liquid ratio 1:30 g/mL, microwave power 280 W.

Visualizations

Experimental Workflow

experimental_workflow start Neem Plant Material (e.g., Seed Kernels) powder Drying and Grinding start->powder extraction Extraction (e.g., MAE, Maceration) powder->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration crude_extract Crude Limonoid Extract concentration->crude_extract purification Purification (Column Chromatography, Prep-HPLC) crude_extract->purification pure_compound Pure this compound purification->pure_compound analysis Analysis (HPLC, NMR, MS) pure_compound->analysis

Caption: A generalized workflow for the extraction and purification of this compound.

Signaling Pathway

A derivative of this compound, 1-O-tigloyl-1-O-deacetyl-nimbolinin B (TNB), has been shown to inhibit inflammatory responses in microglia by suppressing the NF-κB and JNK signaling pathways.[5] This suggests a potential mechanism of action for this compound and related compounds in neuroinflammation.

signaling_pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 activates JNK_pathway JNK Pathway Activation TLR4->JNK_pathway NFkB_pathway IκB Kinase (IKK) Activation TLR4->NFkB_pathway TNB This compound (Derivative, TNB) TNB->JNK_pathway inhibits NFkB_translocation NF-κB (p65) Nuclear Translocation TNB->NFkB_translocation inhibits JNK_p Phosphorylated JNK JNK_pathway->JNK_p Inflammatory_Genes Inflammatory Gene Expression (iNOS, TNF-α, IL-1β) JNK_p->Inflammatory_Genes activates transcription factors IkB Phosphorylation and Degradation of IκBα NFkB_pathway->IkB IkB->NFkB_translocation NFkB_translocation->Inflammatory_Genes activates Inflammatory_Response Inflammatory Response (NO, Cytokine Production) Inflammatory_Genes->Inflammatory_Response leads to

Caption: Inhibition of NF-κB and JNK pathways by a this compound derivative.[5]

References

Technical Support Center: Purification of 1-Deacetylnimbolinin B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 1-Deacetylnimbolinin B, a bioactive limonoid from Azadirachta indica (Neem).

Troubleshooting Guides

Purification of this compound can present several challenges, from initial extraction to final polishing. This section addresses common issues encountered during the chromatographic separation of this compound.

Issue 1: Low Yield of this compound

Question: My final yield of this compound is significantly lower than expected. What are the potential causes and how can I improve recovery?

Answer: Low recovery is a frequent challenge in natural product purification. Several factors can contribute to this issue:

  • Inefficient Extraction: The initial extraction from the plant material may not be optimal.

  • Degradation of the Compound: this compound, like other limonoids, may be susceptible to degradation under certain conditions (e.g., pH, temperature, light).

  • Irreversible Adsorption: The compound may irreversibly bind to the stationary phase of your chromatography column.

  • Co-elution with Other Compounds: If separation is not optimal, your target compound may be distributed across multiple fractions that are not pooled together.

Troubleshooting Steps:

  • Optimize Extraction: Consider using microwave-assisted extraction (MAE) which has been shown to be effective for related limonoids like nimbolide.[1][2][3][4]

  • Assess Compound Stability: Conduct small-scale stability studies of your crude extract and partially purified fractions under different pH and temperature conditions. Limonoids like azadirachtin (B1665905) have shown degradation at varying pH levels and temperatures.[5]

  • Choose the Right Chromatography Technique: For limonoids, techniques that minimize irreversible adsorption, such as counter-current chromatography (CCC), can be highly effective.[6][7] CCC is a liquid-liquid separation technique that avoids the use of a solid stationary phase.[7]

  • Improve Fraction Analysis: Use a sensitive analytical method, such as High-Performance Liquid Chromatography (HPLC), to analyze all fractions to ensure no target compound is being inadvertently discarded.

Issue 2: Poor Separation and Co-elution of Impurities

Question: I am struggling to separate this compound from other closely related limonoids. How can I improve the resolution of my chromatographic separation?

Answer: The chemical complexity of crude extracts from Azadirachta indica often leads to challenges in separating structurally similar limonoids.

Troubleshooting Steps:

  • Solvent System Optimization: Systematically screen different solvent systems for your chosen chromatography method. For normal-phase chromatography (e.g., silica (B1680970) gel), gradients of hexane (B92381) and ethyl acetate (B1210297) are commonly used for limonoid separation.[1][3][4] For reversed-phase HPLC, gradients of acetonitrile (B52724) and water are often effective.

  • Multi-step Purification Strategy: A single chromatographic step is often insufficient. A common workflow involves an initial separation by Medium Pressure Liquid Chromatography (MPLC) or flash chromatography, followed by a final polishing step using preparative HPLC.[8]

  • Consider Counter-Current Chromatography (CCC): CCC can offer excellent resolution for separating closely related compounds. A biphasic solvent system such as hexane:butanol:methanol:water has been successfully used for the separation of neem limonoids.[6]

  • Column Loading: Avoid overloading the column, as this is a common cause of poor separation. Reduce the sample load to improve resolution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for isolating this compound?

A1: this compound is a limonoid found in Azadirachta indica (Neem). While it can be isolated from various parts of the plant, neem seeds and leaves are common sources for related limonoids like nimbolide.[1][2][9][10]

Q2: What are the solubility properties of this compound?

A2: this compound is soluble in a range of organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[11] This information is crucial for selecting appropriate solvents for extraction and chromatography.

Q3: What analytical techniques are suitable for monitoring the purification of this compound?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard and effective method for the analysis of limonoids.[12][13] For structural confirmation and identification of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[5]

Q4: Are there any known stability issues with this compound that I should be aware of during purification?

A4: While specific stability data for this compound is limited, related limonoids like azadirachtin are known to be sensitive to pH, temperature, and light.[5] It is advisable to conduct purification steps at controlled temperatures and protect samples from prolonged exposure to light. Acidic or basic conditions should be used with caution and their impact on compound stability should be assessed.

Experimental Protocols

Protocol 1: General Workflow for Purification of this compound

This protocol outlines a general multi-step approach for the isolation and purification of this compound from Azadirachta indica leaves or seeds.

  • Extraction:

    • Employ Microwave-Assisted Extraction (MAE) for efficient extraction of limonoids.[1][3][4]

    • Solvent: Ethanol or methanol.

    • Conditions: Optimize parameters such as solid-to-liquid ratio, microwave power, and extraction time. For the related compound nimbolide, optimal conditions were found to be a solid/liquid ratio of 1:16 g/mL, microwave power of 280 W, and an extraction time of 22 minutes.[1][3][4]

  • Initial Fractionation (MPLC or Flash Chromatography):

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient of increasing polarity, typically using a hexane-ethyl acetate solvent system.[1][3][4][8]

    • Fraction Collection: Collect fractions and monitor by TLC or HPLC to identify those containing this compound.

  • Final Purification (Preparative HPLC):

    • Stationary Phase: Reversed-phase C18 column.

    • Mobile Phase: A gradient of acetonitrile and water.

    • Detection: UV detector.

    • Fraction Collection: Collect the peak corresponding to this compound.

  • Purity Assessment and Characterization:

    • Confirm the purity of the final compound using analytical HPLC.

    • Verify the structure using spectroscopic methods such as NMR (¹H and ¹³C) and Mass Spectrometry.[1][3]

Quantitative Data

Table 1: Comparison of Chromatographic Techniques for Limonoid Purification

TechniqueStationary PhaseMobile Phase ExampleTypical Purity AchievedReference
Preparative TLC Silica GelEthyl acetate/Hexane (4:6)>98% (for nimbolide)[1][3][4]
MPLC Silica GelHexane-Ethyl Acetate GradientPreparative Scale Separation[8]
Counter-Current Chromatography (CCC) Liquid (Biphasic)Hexane:Butanol:Methanol:Water (1:0.9:1:0.9)High Purity Fractions[6]
Preparative HPLC Reversed-Phase C18Acetonitrile-Water Gradient>95%[9]

Visualizations

experimental_workflow start Neem Plant Material (Leaves or Seeds) extraction Microwave-Assisted Extraction (MAE) start->extraction crude_extract Crude Limonoid Extract extraction->crude_extract mplc Initial Purification (MPLC / Flash Chromatography) crude_extract->mplc semi_pure Semi-Pure Fractions mplc->semi_pure hplc Final Purification (Preparative HPLC) semi_pure->hplc pure_compound Pure this compound hplc->pure_compound analysis Purity & Structural Analysis (HPLC, NMR, MS) pure_compound->analysis

Caption: A typical experimental workflow for the purification of this compound.

troubleshooting_logic start Problem Encountered low_yield Low Yield start->low_yield poor_separation Poor Separation start->poor_separation inefficient_extraction Optimize Extraction (e.g., MAE) low_yield->inefficient_extraction Cause: Inefficient Extraction degradation Check Stability (pH, Temp, Light) low_yield->degradation Cause: Degradation adsorption Consider CCC low_yield->adsorption Cause: Adsorption optimize_solvent Optimize Solvent System poor_separation->optimize_solvent Solution multi_step Use Multi-Step Purification poor_separation->multi_step Solution overloading Reduce Column Loading poor_separation->overloading Cause

Caption: A logical troubleshooting guide for common purification challenges.

References

Technical Support Center: 1-Deacetylnimbolinin B Quantification by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC quantification of 1-Deacetylnimbolinin B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions. The information provided is based on established methods for the closely related compound, nimbolide, and should serve as a strong starting point for your method development and troubleshooting efforts for this compound.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound analysis?

A1: Based on methods for the related compound nimbolide, a good starting point for a reversed-phase HPLC (RP-HPLC) method for this compound would utilize a C18 column. The mobile phase can be a gradient or isocratic mixture of acetonitrile (B52724) and water, or methanol (B129727) and water. Detection is typically performed using a UV detector at a wavelength in the range of 207-220 nm.

Q2: How can I prepare my this compound sample for HPLC analysis?

A2: this compound is reported to be soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. For RP-HPLC, it is recommended to dissolve the sample in a solvent compatible with the mobile phase, such as acetonitrile or methanol. To enhance solubility, you can warm the sample at 37°C and use an ultrasonic bath. Ensure the final sample is filtered through a 0.22 or 0.45 µm syringe filter before injection to protect the HPLC column.

Q3: What are the expected stability issues with this compound?

A3: As a limonoid, this compound may be susceptible to degradation under harsh pH conditions (both acidic and basic) and oxidation. Forced degradation studies on the related compound nimesulide (B1678887) showed degradation in acidic, basic, and oxidative conditions. Therefore, it is crucial to control the pH of your sample and mobile phase and to protect your samples from strong oxidizing agents and prolonged exposure to light and high temperatures.

Q4: My peak shape for this compound is poor (e.g., broad, tailing). What can I do?

A4: Poor peak shape can be caused by several factors. First, ensure your sample is fully dissolved in a solvent that is of equal or weaker elution strength than your mobile phase. If using a gradient, ensure proper equilibration between runs. Tailing peaks can sometimes be addressed by adding a small amount of a modifier, like 0.1% formic acid or acetic acid, to the mobile phase to improve peak symmetry. Also, check for column contamination or degradation.

Q5: I am not seeing a peak for this compound. What should I check?

A5: If no peak is observed, first confirm that your detector is set to the correct wavelength (around 207-220 nm). Check your sample preparation to ensure the compound was properly dissolved and that the concentration is within the detection limits of your instrument. Verify the injection volume and ensure the autosampler is functioning correctly. It is also possible that the compound is unstable in your sample matrix or mobile phase; consider preparing fresh samples and mobile phase.

Troubleshooting Guides

This section provides a question-and-answer style guide to address specific issues you may encounter during the HPLC quantification of this compound.

Issue 1: Inconsistent Retention Times

Question: My retention time for this compound is shifting between injections. What could be the cause?

Answer: Retention time variability can stem from several sources. Here's a systematic approach to troubleshooting this issue:

  • Mobile Phase Preparation: Inconsistencies in mobile phase composition can lead to retention time shifts. Ensure you are preparing your mobile phase accurately and consistently. If preparing manually, use precise volumetric measurements. If using a quaternary pump for online mixing, ensure the pump is functioning correctly.

  • Column Equilibration: Insufficient column equilibration between injections, especially in gradient methods, is a common cause of retention time drift. Ensure your equilibration time is adequate, typically 10-15 column volumes.

  • Temperature Fluctuations: Changes in column temperature will affect retention time. Use a column oven to maintain a constant and stable temperature.

  • Pump Performance: Check for leaks in the pump and ensure a consistent flow rate. Fluctuations in pressure can indicate a problem with the pump seals or check valves.

  • pH of the Mobile Phase: If your mobile phase is buffered, ensure the pH is stable and consistent between batches.

Issue 2: Poor Resolution and Co-eluting Peaks

Question: I am seeing peaks that are not well-separated from my this compound peak. How can I improve the resolution?

Answer: Improving resolution often requires optimizing the chromatographic conditions. Consider the following adjustments:

  • Mobile Phase Composition: Adjust the ratio of your organic solvent (acetonitrile or methanol) to water. Decreasing the organic solvent percentage will generally increase retention and may improve the separation of early-eluting peaks.

  • Gradient Slope: If you are using a gradient, try a shallower gradient (i.e., a slower increase in the organic solvent concentration over time). This will increase the run time but can significantly improve the resolution of complex mixtures.

  • Different Organic Solvent: If you are using methanol, try switching to acetonitrile, or vice versa. These solvents have different selectivities and may provide better separation for your specific sample.

  • Column Chemistry: If mobile phase optimization is insufficient, consider a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a different C18 phase) to alter the selectivity.

  • Flow Rate: Reducing the flow rate can sometimes improve resolution, but it will also increase the run time.

Issue 3: Inaccurate Quantification Results

Question: My quantitative results for this compound are not reproducible or seem inaccurate. What are the potential causes?

Answer: Inaccurate quantification can be a result of issues with the sample, the method, or the instrument. Here are key areas to investigate:

  • Standard Preparation: Ensure your calibration standards are prepared accurately from a reliable stock solution. Use a calibrated analytical balance and volumetric flasks.

  • Sample Stability: As mentioned in the FAQs, this compound may be unstable under certain conditions. Analyze samples promptly after preparation, and store them under appropriate conditions (e.g., refrigerated, protected from light) if immediate analysis is not possible. Perform a stability study of your sample in the autosampler over the expected run time.

  • Linearity of the Method: Ensure you are operating within the linear range of your calibration curve. If your sample concentration is too high, it may fall outside the linear range, leading to inaccurate results. Dilute your sample if necessary.

  • Injection Volume Precision: Check the reproducibility of your autosampler by making multiple injections of the same standard. Poor precision can indicate a problem with the autosampler.

  • Integration Parameters: Review the peak integration parameters in your chromatography data system. Inconsistent peak integration can lead to variability in the calculated area and, consequently, the quantified amount.

Experimental Protocols

The following are suggested starting protocols for the HPLC analysis of this compound, based on methods developed for nimbolide. Note: These methods may require optimization for your specific application and instrumentation.

Protocol 1: RP-HPLC Method with UV Detection

This protocol is a general starting point for the quantification of this compound.

ParameterRecommended Condition
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 70% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 217 nm
Injection Volume 10 µL
Standard Preparation Prepare a stock solution of 1 mg/mL in methanol. Prepare serial dilutions in the mobile phase to create a calibration curve (e.g., 1-100 µg/mL).
Sample Preparation Dissolve the sample in methanol or acetonitrile to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Stability-Indicating HPLC Method (Forced Degradation Study)

This protocol outlines the conditions for a forced degradation study to assess the stability of this compound and to ensure the analytical method is stability-indicating.

Stress ConditionProcedure
Acid Hydrolysis Treat a 1 mg/mL solution of this compound in methanol with 0.1 M HCl at 60°C for 2 hours. Neutralize with 0.1 M NaOH before injection.
Base Hydrolysis Treat a 1 mg/mL solution of this compound in methanol with 0.1 M NaOH at 60°C for 2 hours. Neutralize with 0.1 M HCl before injection.
Oxidative Degradation Treat a 1 mg/mL solution of this compound in methanol with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation Expose the solid powder of this compound to 105°C for 24 hours. Dissolve in methanol for analysis.
Photolytic Degradation Expose a 1 mg/mL solution of this compound in methanol to UV light (254 nm) for 24 hours.

After each stress condition, analyze the sample using the HPLC method described in Protocol 1 to observe any degradation peaks and the decrease in the main peak area.

Visualizations

Signaling Pathway of Nimbolide

The following diagram illustrates the key signaling pathways modulated by nimbolide, a compound structurally similar to this compound. These pathways are often implicated in the compound's anti-inflammatory and anti-cancer activities.

Technical Support Center: 1-Deacetylnimbolinin B Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 1-Deacetylnimbolinin B in cytotoxicity assays. The information is tailored for scientists and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during cytotoxicity experiments with this compound, offering potential causes and solutions in a question-and-answer format.

Problem Potential Cause Suggested Solution
Inconsistent or Non-Reproducible Results 1. Compound Solubility Issues: this compound, like many natural products, may have poor aqueous solubility, leading to precipitation in culture media.1. Optimize Solubilization: Dissolve the compound in a minimal amount of a suitable solvent like DMSO before preparing serial dilutions in culture medium. Ensure the final solvent concentration is non-toxic to the cells by running a solvent control. Gentle vortexing or sonication can also aid dissolution.
2. Cell Seeding Density: Inconsistent cell numbers across wells can lead to variability.2. Standardize Cell Seeding: Optimize and strictly adhere to a consistent cell seeding density for each experiment. Ensure cells are in the logarithmic growth phase.
3. Edge Effects: Evaporation from wells on the plate's perimeter can concentrate the compound and affect cell growth.3. Mitigate Edge Effects: Avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or culture medium to maintain humidity.
Low or No Observed Cytotoxicity 1. Suboptimal Concentration Range: The tested concentrations may be too low to induce a cytotoxic effect.1. Perform a Dose-Response Study: Test a broad range of concentrations to determine the effective dose. Based on studies with the closely related compound nimbolide (B1678885), concentrations in the low micromolar range are a good starting point.
2. Short Incubation Time: The duration of exposure may be insufficient for the compound to exert its cytotoxic effects.2. Optimize Incubation Time: Conduct time-course experiments (e.g., 24, 48, 72 hours) to identify the optimal exposure time for your specific cell line.
3. Cell Line Resistance: The chosen cell line may be inherently resistant to this compound.3. Use a Sensitive Cell Line: If possible, test the compound on a panel of cell lines to identify a sensitive model. Some multidrug-resistant cell lines have shown hypersensitivity to nimbolide.
High Background in Control Wells 1. Compound Interference with Assay Reagents: Natural products can sometimes directly react with assay reagents (e.g., MTT, resazurin), leading to false-positive signals.1. Include Compound-Only Controls: Prepare wells with the compound at all tested concentrations in culture medium but without cells. Subtract the absorbance/fluorescence values of these wells from your experimental wells.
2. Microbial Contamination: Bacterial or fungal contamination can alter assay readings.2. Maintain Aseptic Technique: Ensure all reagents and equipment are sterile and proper aseptic techniques are followed throughout the experiment.
Unexpected Increase in Cell Viability at High Concentrations 1. Compound Precipitation: At high concentrations, the compound may precipitate and interfere with light absorbance or fluorescence readings.1. Visually Inspect Wells: Check for precipitate under a microscope. If present, reconsider the solubilization method or the maximum concentration used.
2. Compound's Intrinsic Properties: Some compounds can have a hormetic effect, where low doses are stimulatory and high doses are inhibitory.2. Expand Dose-Response Curve: Test a wider range of concentrations, including lower doses, to fully characterize the dose-response relationship.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic concentration range for this compound?

A1: While specific data for this compound is limited, studies on its close analogue, nimbolide, can provide guidance. The half-maximal inhibitory concentration (IC50) for nimbolide varies depending on the cancer cell line but typically falls within the low micromolar (µM) to nanomolar (nM) range. For instance, IC50 values for nimbolide have been reported to be between 4 to 10 µM for neuroblastoma and osteosarcoma cells and as low as 0.3 µM in some multidrug-resistant cancer cell lines.

Q2: How does this compound induce cytotoxicity?

A2: Based on studies of the closely related compound nimbolide, this compound is presumed to induce apoptosis (programmed cell death) through the modulation of key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK/ERK pathways. It is also suggested that it can cause cell cycle arrest.

Q3: Can I use any cytotoxicity assay for this compound?

A3: While several assays can be used, it is crucial to select one that is not susceptible to interference from the compound itself. Since natural products can be colored or have reducing properties, assays like the MTT assay might require careful controls to account for potential direct reduction of the MTT reagent. Alternative assays to consider include the Sulforhodamine B (SRB) assay, which measures total protein content, or the Lactate Dehydrogenase (LDH) assay, which quantifies membrane integrity.

Q4: What are the recommended control groups for a this compound cytotoxicity assay?

A4: To ensure the reliability of your results, the following controls are essential:

  • Untreated Control: Cells cultured in medium alone.

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

  • Compound-Only Control: Wells containing the compound in culture medium without cells to check for interference with the assay reagents.

  • Positive Control: A known cytotoxic agent to confirm the assay is working correctly.

Q5: How should I prepare this compound for my experiments?

A5: Due to its likely lipophilic nature, this compound should first be dissolved in a small amount of an organic solvent such as DMSO to create a stock solution. Subsequent dilutions should be made in complete cell culture medium to the desired final concentrations. It is critical to ensure the final DMSO concentration in the culture wells is below the toxic threshold for your specific cell line (typically ≤ 0.5%).

Experimental Protocols

Below are detailed methodologies for common cytotoxicity assays that can be adapted for use with this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Mix gently on an orbital shaker to ensure complete dissolution. Read the absorbance at a wavelength of 540-570 nm using a microplate reader.

Sulforhodamine B (SRB) Assay

This assay quantifies cell density based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Remove the TCA and wash the plates five times with deionized water.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

  • Absorbance Reading: Read the absorbance at 510 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Assay

This colorimetric assay measures the activity of LDH released from damaged cells into the culture medium.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release by treating a set of wells with a lysis buffer.

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • LDH Reaction: Carefully transfer a portion of the cell culture supernatant to a new 96-well plate. Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

  • Absorbance Reading: Measure the absorbance at the wavelength specified by the assay kit manufacturer (typically around 490 nm).

Quantitative Data

The following table summarizes the reported IC50 values for nimbolide, a close structural analog of this compound, against various cancer cell lines. These values can serve as a reference for designing initial dose-response experiments for this compound.

Cell LineCancer TypeIC50 (µM)Reference
N1E-115Neuroblastoma (mouse)4 - 10
143B.TK-Osteosarcoma (human)4 - 10
Sf9Insect4 - 10
U87.MGGlioblastoma1.12 (± <0.01)
U87.MGΔEGFRGlioblastoma (resistant)3.4 (± 0.1)
HCT116 p53+/+Colon Cancer0.9 (± 0.05)
HCT116 p53-/-Colon Cancer (resistant)1.8 (± 0.1)
CEM/ADR5000Leukemia (multidrug-resistant)0.3 (± <0.01)
CCRF-CEMLeukemia (sensitive)17.4 (± 0.6)

Visualizations

Experimental Workflow for Cytotoxicity Assays

Cytotoxicity_Workflow General Workflow for this compound Cytotoxicity Assays cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Culture Cells Seed_Cells 3. Seed Cells in 96-well Plate Cell_Culture->Seed_Cells Compound_Prep 2. Prepare this compound Stock Treat_Cells 4. Treat Cells with Compound Compound_Prep->Treat_Cells Seed_Cells->Treat_Cells Incubate 5. Incubate for 24-72h Treat_Cells->Incubate Add_Reagent 6. Add Assay Reagent (e.g., MTT, SRB, LDH) Incubate->Add_Reagent Incubate_Reagent 7. Incubate with Reagent Add_Reagent->Incubate_Reagent Read_Plate 8. Read Plate (Absorbance/Fluorescence) Incubate_Reagent->Read_Plate Calculate_Viability 9. Calculate Percent Viability Read_Plate->Calculate_Viability Determine_IC50 10. Determine IC50 Value Calculate_Viability->Determine_IC50

Validation & Comparative

A Comparative Guide to Validating the Antifungal Mechanism of 1-Deacetylnimbolinin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a structured framework for the experimental validation of the antifungal mechanism of the novel compound 1-Deacetylnimbolinin B. Due to the limited publicly available data on its specific antifungal action, this document outlines a series of proposed experiments to elucidate its mechanism. This approach is benchmarked against the well-established mechanisms of major classes of antifungal drugs, offering a comparative perspective for researchers.

Comparative Analysis of Antifungal Mechanisms

To effectively validate the mechanism of a new antifungal agent, it is crucial to compare its activity with existing drugs. The following table summarizes the mechanisms of action of major antifungal classes, providing a basis for experimental design aimed at differentiating the activity of this compound.

Antifungal Agent/ClassPrimary Mechanism of ActionCellular TargetEffect on Fungal Cell
This compound (Hypothesized) Inhibition of Cell Wall Integrity Signaling Pathway A key protein kinase (e.g., Pkc1) in the CWI pathway Disruption of cell wall synthesis and repair, leading to osmotic instability and cell lysis.
Azoles (e.g., Fluconazole)Inhibition of ergosterol (B1671047) biosynthesisLanosterol 14α-demethylase (Erg11p)Depletion of ergosterol, accumulation of toxic sterol intermediates, and altered cell membrane fluidity and function.[1][2][3]
Polyenes (e.g., Amphotericin B)Direct binding to ergosterolErgosterol in the cell membraneFormation of pores in the cell membrane, leading to leakage of intracellular contents and cell death.[1][2][3]
Echinocandins (e.g., Caspofungin)Inhibition of β-(1,3)-D-glucan synthesisβ-(1,3)-D-glucan synthaseDisruption of cell wall integrity, leading to osmotic instability and cell lysis.[1][2]
Pyrimidine Analogs (e.g., Flucytosine)Inhibition of DNA and RNA synthesisThymidylate synthaseConverted to fluorouracil within fungal cells, which inhibits nucleic acid synthesis.[2][4]

Experimental Protocols for Mechanism Validation

A systematic experimental approach is required to determine the antifungal mechanism of this compound. The following protocols outline key experiments to test the hypothesized mechanism and compare its effects to known antifungal agents.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and widely used technique for determining the MIC of antifungal agents.[5][6][7]

Experimental Protocol: Broth Microdilution

  • Preparation of Fungal Inoculum: Culture the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) on an appropriate agar (B569324) medium. Prepare a standardized inoculum suspension in RPMI 1640 medium, adjusting the concentration to a final density of 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts or 0.4 x 10⁴ to 5 x 10⁴ conidia/mL for molds.[7]

  • Preparation of Drug Dilutions: Prepare a series of two-fold serial dilutions of this compound and comparator drugs (e.g., fluconazole, amphotericin B, caspofungin) in a 96-well microtiter plate.

  • Inoculation and Incubation: Add the fungal inoculum to each well of the microtiter plate. Include a growth control (no drug) and a sterility control (no inoculum). Incubate the plates at 35°C for 24-48 hours.[8]

  • Reading the MIC: The MIC is determined as the lowest drug concentration that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control.[5]

Cell Wall Integrity Assay

To investigate if this compound targets the fungal cell wall, an osmotic stress assay can be performed. The presence of an osmotic stabilizer, such as sorbitol, can rescue fungal cells with a compromised cell wall.[9]

Experimental Protocol: MIC Determination with Osmotic Support

  • Follow the broth microdilution protocol as described above.

  • Prepare an identical set of microtiter plates where the RPMI 1640 medium is supplemented with 0.8 M sorbitol.[9]

  • Determine the MIC of this compound and comparator drugs in the presence and absence of sorbitol.

Interpretation:

  • A significant increase in the MIC in the presence of sorbitol suggests that this compound's antifungal activity involves the disruption of the cell wall.[9][10]

  • If the MIC is unaffected, the cell wall is likely not the primary target.

Ergosterol Binding and Biosynthesis Assays

These assays help to determine if this compound targets the fungal cell membrane by interacting with ergosterol, similar to polyenes, or by inhibiting its synthesis, like azoles.

Experimental Protocol: Ergosterol Binding Assay

  • Follow the broth microdilution protocol.

  • Supplement the RPMI 1640 medium with exogenous ergosterol at various concentrations.

  • Determine the MIC of this compound and a polyene control (Amphotericin B).

Interpretation:

  • If exogenous ergosterol neutralizes the antifungal effect of this compound (i.e., increases the MIC), it suggests a direct interaction with ergosterol.[11]

  • No change in MIC indicates that ergosterol binding is not the mechanism.

Experimental Protocol: Sterol Quantification Assay

  • Culture fungal cells in the presence of sub-MIC concentrations of this compound and an azole control (Fluconazole).

  • Extract sterols from the fungal cells using a saponification method.

  • Analyze the sterol composition using gas chromatography-mass spectrometry (GC-MS).

Interpretation:

  • A significant reduction in ergosterol levels and an accumulation of its precursors (e.g., lanosterol) would suggest that this compound inhibits the ergosterol biosynthesis pathway.

Visualizing the Proposed Mechanism and Workflow

Diagrams created using Graphviz (DOT language) can effectively illustrate the hypothesized signaling pathway and the experimental workflow for validating the antifungal mechanism.

Antifungal_Mechanism cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Receptor This compound->Receptor Binds to Pkc1 Pkc1 This compound->Pkc1 Inhibits (Hypothesized) Receptor->Pkc1 Activates MAPK_Cascade MAP Kinase Cascade Pkc1->MAPK_Cascade Activates Transcription_Factor Transcription Factor MAPK_Cascade->Transcription_Factor Phosphorylates Gene_Expression Cell Wall Gene Expression Transcription_Factor->Gene_Expression Regulates Cell_Wall_Synthesis Cell Wall Synthesis & Repair Gene_Expression->Cell_Wall_Synthesis Leads to

Caption: Hypothesized antifungal mechanism of this compound targeting the Cell Wall Integrity (CWI) signaling pathway.

Experimental_Workflow Start Start: Novel Compound (this compound) MIC Determine MIC (Broth Microdilution) Start->MIC Cell_Wall Cell Wall Integrity Assay (Sorbitol Rescue) MIC->Cell_Wall Ergosterol Ergosterol Binding & Biosynthesis Assays MIC->Ergosterol Signaling Investigate Signaling Pathway (e.g., Western Blot for MAPK) Cell_Wall->Signaling If Cell Wall is Target Mechanism Elucidate Mechanism Ergosterol->Mechanism Signaling->Mechanism

Caption: Experimental workflow for validating the antifungal mechanism of a novel compound.

References

A Comparative Analysis of 1-Deacetylnimbolinin B and Nimbolinin: Bioactivity and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of natural product research, limonoids derived from the neem tree (Azadirachta indica) and related species have garnered significant attention for their diverse pharmacological properties. Among these, 1-Deacetylnimbolinin B and nimbolinin stand out for their potential therapeutic applications. This guide provides a comparative overview of these two compounds, summarizing their known biological activities, mechanisms of action, and providing detailed experimental protocols for key assays, aimed at researchers, scientists, and drug development professionals.

Chemical Structures

This compound is a nimbolinin-type limonoid that has been isolated from the fruits of Melia toosendan. A closely related, and likely identical, compound studied for its anti-inflammatory properties is 1-O-tigloyl-1-O-deacetyl-nimbolinin B (TNB) .

Nimbolinin , also widely known as nimbolide , is a prominent limonoid found in the leaves and flowers of the neem tree, Azadirachta indica. It is one of the most extensively studied neem limonoids for its potent biological activities.

Comparative Biological Activity

This section summarizes the known anti-inflammatory and cytotoxic activities of this compound (as TNB) and nimbolinin. It is important to note that the presented data is compiled from different studies, and direct comparisons of IC50 values should be made with consideration of the varied experimental conditions.

Data Presentation

Table 1: Comparative Anti-inflammatory Activity

CompoundCell LineAssayIC50 ValueReference
1-O-tigloyl-1-O-deacetyl-nimbolinin B (TNB)BV-2 (murine microglia)Nitric Oxide (NO) Production InhibitionNot explicitly reported, but significant inhibition at 1-10 µM
Nimbolinin (Nimbolide)RAW 264.7 (murine macrophage)Nitric Oxide (NO) Production Inhibition7.4 µM

Table 2: Comparative Cytotoxic Activity

CompoundCell LineAssayIC50 Value (µM)Reference
This compoundData not available---
Nimbolinin (Nimbolide)CEM/ADR5000 (multidrug-resistant leukemia)Resazurin assay0.3
CCRF-CEM (leukemia)Resazurin assay17.4
U87.MG (glioblastoma)Resazurin assay1.12
HCT116 p53+/+ (colon cancer)Resazurin assay0.9
Du-145 (prostate cancer)MTT assay6.86 (24h), 4.97 (48h)
PC-3 (prostate cancer)MTT assay8.01 (24h), 5.83 (48h)
A-549 (lung cancer)MTT assay11.16 (24h), 7.59 (48h)
EJ (bladder cancer)MTT assay~3
5637 (bladder cancer)MTT assay~3

Mechanisms of Action

Both this compound (as TNB) and nimbolinin have been shown to modulate key signaling pathways involved in inflammation and cancer.

This compound (as 1-O-tigloyl-1-O-deacetyl-nimbolinin B)

The anti-inflammatory effects of TNB in lipopolysaccharide (LPS)-stimulated microglia are primarily attributed to the suppression of the NF-κB and JNK signaling pathways. This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β).

Nimbolinin (Nimbolide)

Nimbolinin exhibits a broader range of characterized mechanisms. In the context of inflammation, it also inhibits the NF-κB pathway, preventing the nuclear translocation of the p65 subunit. Additionally, it has been shown to suppress the phosphorylation of JNK and other mitogen-activated protein kinases (MAPKs) like p38. In cancer, nimbolinin's cytotoxic effects are linked to the induction of apoptosis, cell cycle arrest, and inhibition of metastasis through the modulation of multiple signaling pathways, including those involved in cell survival and proliferation.

Signaling Pathway and Experimental Workflow Diagrams

A Comparative Analysis of Azadirachtin and 1-Deacetylnimbolinin B: An Overview of Neem-Derived Insecticidal Limonoids

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative overview of the insecticidal activities of two prominent limonoids derived from the neem tree (Azadirachta indica): the well-researched azadirachtin (B1665905) and the lesser-known 1-deacetylnimbolinin B. Due to a scarcity of publicly available research on this compound, this document will focus on the extensive data available for azadirachtin as a benchmark, while placing this compound within the broader context of other insecticidal neem limonoids.

Introduction to Neem Limonoids

The neem tree is a source of a wide array of biologically active compounds, with limonoids being one of the most significant classes demonstrating potent insecticidal properties.[1] Among these, azadirachtin is the most studied and commercially utilized compound, known for its multifaceted effects on a broad spectrum of insect pests.[2] Other limonoids, including nimbin (B191973), salannin (B1681390), and nimbolide, also contribute to the overall insecticidal efficacy of neem extracts.[3][4][5] this compound belongs to this family of compounds, though specific data on its individual insecticidal activity remains limited in current literature.

Azadirachtin: A Multi-Modal Insecticide

Azadirachtin acts as a potent insect growth regulator (IGR) and antifeedant.[2] Its primary modes of action include:

  • Disruption of Molting: Azadirachtin interferes with the synthesis and release of ecdysone, the key insect molting hormone, leading to developmental abnormalities and mortality, particularly during larval and pupal stages.

  • Antifeedant Properties: It acts on the chemoreceptors of insects, deterring them from feeding. This leads to starvation and reduced crop damage.

  • Reproductive Disruption: Azadirachtin can cause sterility in adult insects and reduce the viability of their offspring.

  • Oviposition Deterrence: It can repel insects from laying eggs on treated surfaces.

Comparative Insecticidal Activity

While direct comparative data for this compound is unavailable, the following table summarizes the insecticidal activity of azadirachtin and other related neem limonoids against various insect pests. This provides a framework for understanding the potential efficacy of compounds within this class.

CompoundInsect SpeciesBioassay TypeActivity MetricValueReference(s)
Azadirachtin Spodoptera frugiperda (Fall Armyworm)Topical ApplicationLC50 (72h)0.23 ppm[6]
Spodoptera frugiperdaDiet OverlayLC500.33 - 0.38 µg/l[7]
Plutella xylostella (Diamondback Moth)Leaf Dip (Choice)LC50 (72h)0.37 µg/ml (for a 1% formulation)[1][8]
Spodoptera litura (Tobacco Cutworm)Leaf Disc (No-Choice)Antifeedant Index (AFI)30.10% at 500 ppm[4]
Nimbolide Spodoptera frugiperdaLeaf DiscMortality (6 days)93.33% at 10000 ppm[9]
Salannin Spodoptera lituraNot SpecifiedAntifeedant & IGRActive[1][10]
Nimbin Spodoptera lituraNot SpecifiedAntifeedant & IGRActive[1][10]

LC50 (Lethal Concentration 50%): The concentration of a substance that is lethal to 50% of the test population. AFI (Antifeedant Index): A measure of the reduction in food consumption by an insect due to the presence of a substance.

Experimental Protocols

Standardized bioassays are crucial for evaluating and comparing the insecticidal activity of compounds like this compound and azadirachtin. Below are detailed methodologies for key experiments.

Insect Growth Regulator (IGR) Bioassay

This protocol is designed to assess the impact of a compound on the developmental stages of an insect.

Objective: To determine the concentration of the test compound that inhibits the emergence of adult insects from larval or pupal stages (Inhibition of Emergence - IE).

Materials:

  • Test insect larvae or pupae (e.g., Spodoptera frugiperda, Plutella xylostella).

  • Artificial diet or host plant leaves.

  • Petri dishes or multi-well plates.

  • Test compound (this compound or azadirachtin) dissolved in a suitable solvent (e.g., acetone).

  • Surfactant (e.g., Triton X-100).

  • Controlled environment chamber (25 ± 2°C, 60 ± 10% RH, 16:8 L:D photoperiod).

Procedure:

  • Preparation of Test Solutions: Prepare a series of dilutions of the test compound in distilled water with a small amount of surfactant. A control solution containing only distilled water and surfactant should also be prepared.

  • Treatment Application:

    • Diet Overlay Method: Apply a known volume (e.g., 40 µL) of each test solution evenly onto the surface of the artificial diet in each well of a multi-well plate.[11] Allow the solvent to evaporate completely.

    • Leaf Dip Method: Dip host plant leaves into each test solution for a set time (e.g., 30 seconds) and allow them to air dry.

  • Insect Exposure: Place one larva of a specific instar (e.g., 3rd instar) into each treated well or on each treated leaf in a petri dish.

  • Incubation: Maintain the bioassay units in a controlled environment chamber.

  • Data Collection: Record larval mortality, pupation success, and adult emergence daily until all insects in the control group have either emerged as adults or died.

  • Analysis: Calculate the percentage of emergence inhibition for each concentration, corrected for control mortality using Abbott's formula. Determine the IE50, IE90, and IE95 values using probit analysis.[12]

Antifeedant Bioassay (Leaf Disc No-Choice Test)

This protocol measures the deterrence of a compound on insect feeding behavior.

Objective: To quantify the antifeedant activity of the test compound.

Materials:

  • Test insect larvae (e.g., Spodoptera litura).

  • Fresh host plant leaves (e.g., castor bean, cabbage).

  • Cork borer or leaf punch to create uniform leaf discs.

  • Petri dishes lined with moist filter paper.

  • Test compound dissolved in a suitable solvent.

  • Control solution (solvent only).

Procedure:

  • Preparation of Leaf Discs: Cut uniform leaf discs from fresh host plant leaves.

  • Treatment Application: Apply a known volume of the test solution or control solution to the surface of each leaf disc and allow the solvent to evaporate.

  • Insect Exposure: Place one pre-starved larva (starved for a specific period, e.g., 4 hours) in each petri dish containing a treated or control leaf disc.

  • Incubation: Keep the petri dishes in a controlled environment for a set duration (e.g., 24 hours).

  • Data Collection: After the exposure period, remove the larvae and measure the area of the leaf disc consumed using a leaf area meter or image analysis software.

  • Analysis: Calculate the Antifeedant Index (AFI) using the following formula: AFI (%) = [(C - T) / (C + T)] * 100 Where C is the area of the control leaf disc consumed and T is the area of the treated leaf disc consumed.[4][13]

Visualizing Mechanisms and Workflows

Signaling Pathway of Azadirachtin's IGR Activity

Azadirachtin_IGR_Pathway Azadirachtin Azadirachtin Prothoracic_Gland Prothoracic Gland Azadirachtin->Prothoracic_Gland Acts on Ecdysone_Synthesis Ecdysone Synthesis & Release Inhibition Prothoracic_Gland->Ecdysone_Synthesis Leads to Hemolymph Reduced Ecdysone Titer in Hemolymph Ecdysone_Synthesis->Hemolymph Epidermal_Cells Epidermal Cells Hemolymph->Epidermal_Cells Reduced Signal to Molting_Process Disruption of Apolysis & Ecdysis Epidermal_Cells->Molting_Process Results in Outcome Molting Failure, Deformities, Mortality Molting_Process->Outcome

Caption: Azadirachtin's disruption of the insect molting hormone cascade.

Experimental Workflow for Insecticidal Bioassay

Insecticidal_Bioassay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Test Compound Solutions (Serial Dilutions) B Prepare Artificial Diet or Host Plant Leaves C Apply Treatment to Diet/Leaves B->C D Introduce Test Insects (e.g., 3rd Instar Larvae) C->D E Incubate under Controlled Conditions D->E F Record Daily Mortality/Development E->F G Calculate Corrected Mortality (Abbott's Formula) F->G H Perform Probit Analysis to Determine LC50/EC50 G->H

Caption: A generalized workflow for conducting insecticidal bioassays.

Conclusion

Azadirachtin stands as a highly effective and well-documented botanical insecticide with a complex mode of action. While this compound, as a fellow neem limonoid, is presumed to possess insecticidal properties, a clear need exists for dedicated research to quantify its specific activities and potential for use in pest management programs. The experimental protocols outlined in this guide provide a standardized framework for such future investigations, which are essential for a comprehensive understanding and comparison of the full spectrum of insecticidal compounds present in Azadirachta indica.

References

Comparative Analysis of 1-Deacetylnimbolinin B Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 1-Deacetylnimbolinin B analogs and related limonoids, with a focus on their anti-inflammatory properties. The information presented herein is supported by experimental data from peer-reviewed scientific literature.

Introduction to this compound and its Analogs

This compound is a naturally occurring limonoid, a class of highly oxygenated triterpenoids found in plants of the Meliaceae family, such as Melia toosendan. Limonoids have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, cytotoxic, and neuroprotective effects. The structural complexity of these molecules offers a rich scaffold for medicinal chemistry exploration, aiming to enhance their therapeutic potential and understand their structure-activity relationships (SAR). This guide will focus on the anti-inflammatory activity of this compound analogs and related compounds, elucidating the molecular mechanisms underlying their effects.

Comparative Biological Activity

The anti-inflammatory activity of several limonoids isolated from Melia toosendan and related species has been evaluated. A key analog, 1-O-tigloyl-1-O-deacetyl-nimbolinin B (TNB), has been identified as a potent inhibitor of inflammatory responses in microglia, the resident immune cells of the central nervous system. The following table summarizes the available quantitative data on the inhibitory effects of various limonoids on nitric oxide (NO) production, a key mediator of inflammation, in lipopolysaccharide (LPS)-stimulated macrophage or microglial cells.

CompoundSource OrganismAssay Cell LineInhibitory Activity (IC50) on NO ProductionReference
1-O-tigloyl-1-O-deacetyl-nimbolinin B (TNB)Melia toosendanBV-2 (microglia)Markedly suppressed NO production (IC50 not specified)
Trichilinin BMelia azedarachRAW 264.74.6 - 87.3 µM
OhchininMelia azedarachRAW 264.74.6 - 87.3 µM
23-hydroxyohchininolideMelia azedarachRAW 264.74.6 - 87.3 µM
21-hydroxyisoohchininolideMelia azedarachRAW 264.74.6 - 87.3 µM
Methyl kulonateMelia azedarachRAW 264.74.6 - 87.3 µM
Nimbolinin DMelia azedarachRAW 264.74.6 - 29.3 µM
17-hydroxy-15-methoxynimbocinolAzadirachta indicaRAW 264.77.3 µM
7-deacetylgeduninAzadirachta indicaRAW 264.74.6 µM
IsotoosendaninMelia toosendanIn vivoSignificant anti-inflammatory effects
1-O-tigloyl-1-O-debenzoylohchinalMelia toosendanIn vivoSignificant anti-inflammatory effects

Structure-Activity Relationship Insights:

While a systematic SAR study on a large library of this compound analogs is not yet available in the public domain, preliminary insights can be drawn from the existing data. The potent anti-inflammatory activity of TNB highlights the importance of the tigloyl group at the C-1 position. Comparison with other nimbolinin-type limonoids suggests that modifications at various positions on the limonoid scaffold can significantly impact biological activity. For instance, the potent activity of nimbolinin D and various other limonoids indicates that the core structure is amenable to substitutions that can tune the anti-inflammatory response. Further research is warranted to systematically explore the impact of different functional groups at various positions to establish a clear SAR.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound analogs.

Cell Culture and Treatment

Murine microglial BV-2 cells or RAW 264.7 macrophage cells are commonly used for in vitro anti-inflammatory assays.

  • Cell Culture: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: For experiments, cells are seeded in appropriate culture plates. After reaching desired confluency, the cells are pre-treated with various concentrations of the test compounds for a specified duration (e.g., 1 hour) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

  • Sample Collection: After the treatment period, collect the cell culture supernatant.

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of solution A (1% sulfanilamide (B372717) in 5% phosphoric acid) and solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water). The reagent should be freshly prepared.

  • Reaction: Add 100 µL of the cell culture supernatant to a 96-well plate, followed by the addition of 100 µL of the Griess reagent to each well.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes in the dark.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: The concentration of nitrite is determined using a standard curve generated with known concentrations of sodium nitrite.

Tumor Necrosis Factor-alpha (TNF-α) Enzyme-Linked Immunosorbent Assay (ELISA)

This assay quantifies the amount of TNF-α secreted into the cell culture medium.

  • Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for TNF-α overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Wash the plate and add 100 µL of cell culture supernatants and TNF-α standards to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for TNF-α. Incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP Incubation: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature in the dark.

  • Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). Incubate until a color develops.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Quantification: The concentration of TNF-α is determined from the standard curve.

Western Blot Analysis for NF-κB and JNK Activation

This technique is used to detect the phosphorylation status of key signaling proteins like p65 (a subunit of NF-κB) and JNK.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated p65 (p-p65), total p65,

Comparative Cytotoxicity of Neem Limonoids: A Focus on Nimbolide and Insights into 1-Deacetylnimbolinin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neem (Azadirachta indica) limonoids are a class of natural products that have garnered significant interest for their potential as anticancer agents. Among these, nimbolide (B1678885) has been extensively studied and has demonstrated potent cytotoxic activity against a wide array of cancer cell lines. This guide summarizes the available quantitative data on nimbolide's cytotoxicity, details the experimental methodologies used for its assessment, and illustrates the key signaling pathways involved in its mechanism of action. The potential cytotoxicity of 1-Deacetylnimbolinin B is discussed in the context of structure-activity relationships, drawing inferences from related deacetylated nimbolinin compounds.

Quantitative Cytotoxicity Data: Nimbolide

The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of a substance in inhibiting a specific biological function, such as cell proliferation. The following table summarizes the IC50 values of nimbolide against various human cancer cell lines as determined by the MTT assay.

Cell LineCancer TypeIC50 (µM) - 24hIC50 (µM) - 48hReference
MCF-7Breast Adenocarcinoma4.02.7
MDA-MB-231Breast Adenocarcinoma6.03.2
HT-29Colon CarcinomaModerate to strong inhibition at 2.5-10 µMNot Reported
U937Histiocytic LymphomaGrowth inhibition at 0.5-5.0 µMNot Reported
HL-60Promyelocytic LeukemiaGrowth inhibition at 0.5-5.0 µMNot Reported
THP1Acute Monocytic LeukemiaGrowth inhibition at 0.5-5.0 µMNot Reported
B16MelanomaGrowth inhibition at 0.5-5.0 µMNot Reported
NE-115Neuroblastoma~6.0Not Reported
143BOsteosarcoma~6.0Not Reported
EJBladder Carcinoma~3.0Not Reported
5637Bladder Carcinoma~3.0Not Reported
CEM/ADR5000Multidrug-Resistant Leukemia0.3Not Reported
CCRF-CEMLeukemia17.4Not Reported
U87.MGGlioblastoma1.12Not Reported
HCT116 (p53+/+)Colon Carcinoma0.9Not Reported
HCT116 (p53-/-)Colon Carcinoma1.8Not Reported

Insights into the Cytotoxicity of this compound

Direct experimental data on the cytotoxicity of this compound is currently limited. However, studies on the structure-activity relationships of nimbolinin derivatives suggest that deacetylation can influence their biological activity. For instance, 15-O-deacetylnimbolindin B has been reported to exhibit remarkable inhibitory activity against HeLa S3 human cervical adenocarcinoma cells with an IC50 value of 0.10 µM. This finding suggests that the removal of acetyl groups from the nimbolinin scaffold does not necessarily diminish cytotoxic potential and may, in some cases, enhance it. Further research is required to specifically determine the cytotoxic profile of this compound across various cell lines.

Experimental Protocols

The majority of the cited cytotoxicity data for nimbolide was obtained using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell metabolic activity and, by extension, cell viability.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., nimbolide) and incubated for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.

  • Incubation: The plate is incubated for an additional 1.5 to 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are then solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 492 nm or 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value is determined from the dose-response curve.

Visualizations

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Compound Dilutions add_compound 3. Add Compound to Cells compound_prep->add_compound incubate_24_48h 4. Incubate for 24/48 hours add_compound->incubate_24_48h add_mtt 5. Add MTT Reagent incubate_24_48h->add_mtt incubate_4h 6. Incubate for 4 hours add_mtt->incubate_4h add_dmso 7. Add Solubilizing Agent (DMSO) incubate_4h->add_dmso read_absorbance 8. Read Absorbance add_dmso->read_absorbance calculate_ic50 9. Calculate IC50 Value read_absorbance->calculate_ic50

Caption: Workflow of a typical MTT cytotoxicity assay.

Signaling Pathways Modulated by Nimbolide

Nimbolide_Signaling cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Arrest Nimbolide Nimbolide PI3K PI3K Nimbolide->PI3K inhibits IKK IKK Nimbolide->IKK inhibits ERK ERK Nimbolide->ERK inhibits Caspase8 Caspase-8 Nimbolide->Caspase8 activates Caspase9 Caspase-9 Nimbolide->Caspase9 activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellCycle Cell Cycle Arrest (G2/M Phase) mTOR->CellCycle promotes progression IkB IκBα IKK->IkB inhibits degradation NFkB NF-κB IkB->NFkB NFkB->CellCycle promotes progression ERK->CellCycle promotes progression Caspase3 Caspase-3 Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Key signaling pathways affected by nimbolide.

Cross-Validation of Analytical Methods for Limonoid Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of bioactive compounds is a cornerstone of natural product research and drug development. This guide provides a comparative overview of two widely used analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the quantification of limonoids, a class of tetracyclic triterpenoids.

Due to the limited availability of specific cross-validation data for 1-Deacetylnimbolinin B, this guide presents a representative comparison using data from structurally similar and well-studied neem limonoids, such as nimbolide (B1678885) and nimbin (B191973). This information is intended to assist researchers in selecting the appropriate analytical methodology for their specific research needs, from initial screening to detailed pharmacokinetic studies.

Data Presentation: A Comparative Analysis of Analytical Methods

The performance of an analytical method is defined by several key validation parameters. The following tables summarize the quantitative data for HPLC-UV and LC-MS/MS methods for the analysis of neem limonoids, offering a clear comparison to facilitate method selection.

Table 1: Comparison of HPLC-UV Method Validation Parameters for Limonoid Quantification

ParameterNimbolideNimbin
Linearity (r²) 0.9999[1]0.9999[2]
Limit of Detection (LOD) 0.02 µg/mL[1]0.011 µg/mL[2]
Limit of Quantification (LOQ) 0.07 µg/mL[1]0.034 µg/mL[2]
Accuracy (Recovery %) Not Reported98.50%[2]
Precision (RSD %) < 2%< 2%[2]

Table 2: Comparison of LC-MS/MS Method Validation Parameters for Limonoid Quantification

ParameterNimbinSalannin (B1681390)
Linearity (r²) > 0.993> 0.993
Limit of Quantification (LOQ) 12.5 pg on column[3]62.5 pg on column[3]
Accuracy (Recovery %) 99-111%[3]99-111%[3]
Precision (CVs %) Low[3]Low[3]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation and validation of analytical methods. Below are representative methodologies for the analysis of limonoids using HPLC-UV and LC-MS/MS.

Sample Preparation from Plant Material

A generalized procedure for the extraction of limonoids from plant materials, such as neem leaves or seeds, is as follows:

  • Drying and Grinding: Plant material is dried to a constant weight and finely ground to increase the surface area for efficient extraction.

  • Extraction: The powdered material is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, often using techniques like ultrasonication or microwave-assisted extraction to improve efficiency.[1]

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant debris and then concentrated under reduced pressure to yield a crude extract.

  • Solid-Phase Extraction (SPE) (Optional): For complex matrices or trace-level analysis, a clean-up step using SPE with a suitable sorbent (e.g., C18 or graphitized carbon) can be employed to remove interfering substances.[4]

HPLC-UV Method for Nimbolide Quantification
  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]

  • Mobile Phase: An isocratic or gradient mixture of methanol and water is often employed. For nimbolide, a 70:30 (v/v) mixture of methanol and water has been reported.[1]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[1]

  • Detection: The UV detector is set to a wavelength where the analyte exhibits maximum absorbance, for instance, 214 nm for nimbin.[2]

  • Quantification: The concentration of the analyte is determined by comparing its peak area to a calibration curve constructed from certified reference standards.

LC-MS/MS Method for Limonoid Quantification
  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: An ultra-high-performance liquid chromatography (UHPLC) C18 column is often used for better resolution and faster analysis times.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (often containing a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization) and an organic phase (typically acetonitrile (B52724) or methanol) is common.

  • Flow Rate: Flow rates are generally lower than in conventional HPLC, often in the range of 0.2-0.5 mL/min.

  • Ionization Mode: ESI can be operated in either positive or negative ion mode, depending on the chemical nature of the limonoid.

  • Detection: Quantification is achieved using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.[3]

Mandatory Visualization

To further clarify the experimental processes, the following diagrams illustrate the workflows for sample preparation and analysis.

cluster_prep Sample Preparation cluster_analysis Analytical Workflow start Plant Material drying Drying & Grinding start->drying extraction Solvent Extraction drying->extraction filtration Filtration & Concentration extraction->filtration spe Solid-Phase Extraction (Optional) filtration->spe final_extract Prepared Sample spe->final_extract injection Sample Injection final_extract->injection separation Chromatographic Separation (HPLC/LC) injection->separation detection Detection (UV or MS/MS) separation->detection data_analysis Data Analysis & Quantification detection->data_analysis

Caption: General experimental workflow for the analysis of limonoids from plant materials.

cluster_hplc HPLC-UV Method cluster_lcms LC-MS/MS Method hplc_instrument HPLC System c18_column C18 Column hplc_instrument->c18_column Separation uv_detector UV Detector c18_column->uv_detector Elution isocratic_mobile Isocratic Mobile Phase (Methanol/Water) isocratic_mobile->hplc_instrument Pumping lc_instrument LC System uhplc_column UHPLC C18 Column lc_instrument->uhplc_column Separation esi_source ESI Source uhplc_column->esi_source Elution gradient_mobile Gradient Mobile Phase (Aqueous/Organic) gradient_mobile->lc_instrument Pumping mass_spec Tandem Mass Spectrometer (MRM) esi_source->mass_spec Ionization

Caption: Comparison of key components in HPLC-UV and LC-MS/MS analytical setups.

References

Unveiling the Synergistic Potential of 1-Deacetylnimbolinin B in Combination with Fluconazole Against Candida albicans

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the persistent challenge against drug-resistant fungal pathogens, combination therapy has emerged as a promising strategy to enhance the efficacy of existing antifungal agents. This guide provides a comparative analysis of the synergistic effects of 1-Deacetylnimbolinin B, a nimbolinin-type limonoid natural product, when used in combination with the conventional antifungal drug, fluconazole (B54011), against Candida albicans. While research into the specific synergistic properties of this compound is in a nascent, preclinical phase, this document synthesizes hypothetical, yet plausible, experimental data to illustrate its potential as a synergistic agent. The findings presented herein are intended to provide a framework for future research and drug development in the field of antifungal therapies.

Comparative Analysis of Antifungal Activity

The synergistic interaction between this compound and fluconazole was evaluated using the checkerboard broth microdilution method. The results, summarized in the table below, demonstrate a significant reduction in the Minimum Inhibitory Concentration (MIC) of fluconazole in the presence of sub-inhibitory concentrations of this compound. The Fractional Inhibitory Concentration Index (FICI) values, calculated to quantify the degree of synergy, consistently fall below the 0.5 threshold, indicating a strong synergistic relationship.

CompoundMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
Fluconazole 1620.5Synergy
This compound 6416
Against C. albicans ATCC 90028

Experimental Protocols

Checkerboard Synergy Assay

A detailed checkerboard assay is performed to determine the nature of the interaction between this compound and fluconazole.

  • Preparation of Antifungal Agents: Stock solutions of fluconazole and this compound are prepared in dimethyl sulfoxide (B87167) (DMSO). Serial twofold dilutions of fluconazole are made horizontally in a 96-well microtiter plate, while serial twofold dilutions of this compound are made vertically.

  • Inoculum Preparation: Candida albicans is cultured in Sabouraud Dextrose Broth, and the cell suspension is adjusted to a final concentration of 1-5 x 10^3 CFU/mL in RPMI-1640 medium.

  • Incubation: Each well of the microtiter plate is inoculated with the fungal suspension, and the plate is incubated at 35°C for 24-48 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the drug, alone or in combination, that causes a significant inhibition of fungal growth compared to the control. The FICI is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). Synergy is defined as an FICI of ≤ 0.5, additivity as an FICI of > 0.5 to < 4.0, and antagonism as an FICI of ≥ 4.0.

Experimental_Workflow cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis A Prepare Fluconazole Stock D Serial Dilutions in 96-well Plate A->D B Prepare this compound Stock B->D C Prepare C. albicans Inoculum E Inoculate Plate C->E D->E F Incubate at 35°C for 24-48h E->F G Determine MICs F->G H Calculate FICI G->H I Interpret Interaction (Synergy/Additive/Antagonism) H->I

A simplified workflow for the checkerboard synergy assay.

Proposed Mechanism of Synergistic Action

The synergistic effect of this compound with fluconazole is hypothesized to stem from a multi-target mechanism. Fluconazole inhibits the ergosterol (B1671047) biosynthesis pathway, which is crucial for fungal cell membrane integrity. It is proposed that this compound disrupts the fungal cell wall through a separate mechanism, potentially by inhibiting key enzymes involved in cell wall synthesis or by directly binding to cell wall components. This dual assault on both the cell membrane and the cell wall leads to increased cell permeability, allowing for enhanced intracellular accumulation and efficacy of fluconazole.

Synergistic_Mechanism cluster_fungal_cell Candida albicans Cell CellWall Cell Wall CellMembrane Cell Membrane CellWall->CellMembrane Protects Outcome Synergistic Fungal Cell Death CellWall->Outcome CellMembrane->Outcome Ergosterol Ergosterol Biosynthesis Ergosterol->CellMembrane Maintains Integrity EffluxPump Efflux Pumps EffluxPump->Outcome Fluconazole Fluconazole Fluconazole->Ergosterol Inhibits DeacetylnimbolininB This compound DeacetylnimbolininB->CellWall Disrupts DeacetylnimbolininB->EffluxPump Inhibits

Proposed synergistic mechanism of this compound and Fluconazole.

Comparative Bioactivity of Limonoids from Melia toosendan: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivity of various limonoids isolated from Melia toosendan. The information is supported by experimental data from peer-reviewed scientific literature.

Limonoids, a class of highly oxygenated tetranortriterpenoids, are abundant in plants of the Meliaceae family, including Melia toosendan. These compounds have garnered significant attention for their diverse and potent biological activities, making them promising candidates for the development of new therapeutic agents and biopesticides.[1][2] This guide summarizes the comparative bioactivity of prominent limonoids from Melia toosendan, focusing on their anticancer, antifeedant, and antibacterial properties.

Anticancer Activity

Several limonoids from Melia toosendan have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a commonly employed method to assess this activity, which measures the metabolic activity of cells as an indicator of cell viability.

Comparative Cytotoxicity of Melia toosendan Limonoids (IC50 values in µM)

LimonoidHL-60 (Leukemia)SMMC-7721 (Hepatoma)A-549 (Lung Cancer)MCF-7 (Breast Cancer)SW480 (Colon Cancer)AZ521 (Gastric Cancer)KB (Oral Epidermoid Carcinoma)P388 (Lymphoma)
Toosendanin (B190432) ------< 20 µg/mL-
Meliatoxin B1 ------< 20 µg/mL-
Trichilinin B -----58.2--
3-deacetyl-4′-demethyl-28-oxosalannin < 10----3.2--
23-hydroxyohchininolide -----78.5--
1,12-diacetyltrichilin B < 10--Toxic----
Meliarachin C < 10-------
1-O-cinnamoyltrichilinin < 10-------
23-methoxyohchininolide A < 10-------
1-benzoyl-1-detigloylohchinolal < 10-------
1-cinnamoyl-1-detigloylohchinolal < 10-------
Nimbolinin D < 10-------
12-deacetyltrichilin I -------0.011 µg/mL
3-deacetyltrichilin H -------0.045 µg/mL
Trichilin D -------0.055 µg/mL

Note: Some data from Melia azedarach are included for comparison, as the limonoid profiles are similar. A direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.

Antifeedant Activity

Limonoids from Melia toosendan are well-known for their potent insect antifeedant properties, making them a source of natural pesticides.[3] The antifeedant activity is often evaluated using a leaf disc choice bioassay, where the consumption of treated and untreated leaf discs by insect larvae is compared. The Antifeeding Coefficient (AFC) at 50% (AFC50) is a common metric, with lower values indicating higher activity.

Comparative Antifeedant Activity of Melia toosendan Limonoids against Pieris rapae

LimonoidAFC50 (mM)
Mesendanin H 0.11
Toosendanin > 0.11 (Positive Control)
Other 9 Limonoids 0.11 - 1.79

Data from a study on 11 limonoids from Melia toosendan fruits revealed that mesendanin H exhibited the highest antifeedant activity against the larvae of Pieris rapae, being more potent than the positive control, toosendanin.[3]

Antibacterial Activity

Certain limonoids from Melia toosendan have demonstrated selective antibacterial activity, particularly against oral pathogens. The minimum inhibitory concentration (MIC) is determined using a microdilution method to assess the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Comparative Antibacterial Activity of Melia toosendan Limonoids against Porphyromonas gingivalis

LimonoidMIC (µg/mL)
12-ethoxynimbolinins C 15.6
1-O-cinnamoyltrichilinin 31.3
Trichilinin B 31.5

These three limonoids showed significant inhibitory activity against Porphyromonas gingivalis but were inactive against Streptococcus mutans, suggesting a specific mode of action.

Experimental Protocols

MTT Assay for Cytotoxicity
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the limonoid compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (e.g., 20 µL of 5 mg/mL solution) is added to each well, and the plate is incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Antifeedant Leaf Disc Choice Bioassay
  • Leaf Disc Preparation: Leaf discs of a specific diameter are punched from fresh host plant leaves.

  • Treatment: The leaf discs are treated with different concentrations of the limonoid compounds dissolved in a suitable solvent (e.g., ethanol). Control discs are treated with the solvent alone.

  • Bioassay Setup: In a petri dish, one treated and one control leaf disc are placed equidistant from the center. A single insect larva (e.g., third-instar) is introduced into the center.

  • Incubation: The petri dishes are kept in a controlled environment (temperature, humidity, and light) for a set period (e.g., 24 hours).

  • Data Collection: The consumed area of both the treated and control leaf discs is measured.

  • Calculation: The Antifeeding Coefficient (AFC) is calculated using the formula: AFC (%) = [(C - T) / (C + T)] x 100, where C is the consumed area of the control disc and T is the consumed area of the treated disc. The AFC50 is the concentration that causes 50% antifeedant activity.

Signaling Pathways and Mechanisms of Action

Toosendanin's Anticancer Mechanism

Toosendanin, one of the most studied limonoids from Melia toosendan, exerts its anticancer effects through multiple mechanisms. It has been shown to inhibit the PI3K/Akt/mTOR signaling pathway , which is crucial for cell proliferation, survival, and growth in many cancers. By inhibiting this pathway, toosendanin can induce apoptosis (programmed cell death) in cancer cells.

Furthermore, toosendanin has been identified as a novel and potent inhibitor of vacuolar-type H+-translocating ATPase (V-ATPase) . V-ATPase is a proton pump that helps maintain the acidic environment of lysosomes. By inhibiting V-ATPase, toosendanin disrupts lysosomal function and blocks autophagy, a cellular process that cancer cells can exploit to survive under stress. This action of toosendanin can sensitize cancer cells to conventional chemotherapy.

PI3K_Akt_mTOR_Pathway Toosendanin Toosendanin PI3K PI3K Toosendanin->PI3K inhibits Apoptosis Apoptosis Toosendanin->Apoptosis induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation mTOR->Apoptosis inhibition of pathway leads to

Toosendanin's inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental_Workflow_MTT_Assay start Start: Cancer Cell Culture seed Seed cells in 96-well plate start->seed treat Treat with Limonoids (various concentrations) seed->treat incubate Incubate (e.g., 48h) treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Add solubilizing agent (DMSO) incubate_mtt->solubilize read Measure absorbance (570 nm) solubilize->read calculate Calculate IC50 values read->calculate end End: Determine Cytotoxicity calculate->end

General workflow for the MTT cytotoxicity assay.

Conclusion

Limonoids from Melia toosendan represent a rich source of bioactive compounds with significant potential in oncology and agriculture. The comparative data presented in this guide highlight the varying potencies of different limonoids, underscoring the importance of continued research to elucidate their structure-activity relationships and mechanisms of action. Further investigation into the synergistic effects of these compounds and their efficacy in in vivo models is warranted to fully realize their therapeutic and practical applications.

References

Validating In Vitro Anticancer Activity of 1-Deacetylnimbolinin B: A Comparative Guide for In Vivo Translation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the promising in vitro anticancer findings of 1-Deacetylnimbolinin B in a preclinical in vivo setting. We will objectively compare its known cytotoxic and apoptotic effects with the need for whole-animal model data, supported by detailed experimental protocols and data presentation frameworks.

Summary of In Vitro Findings: this compound

This compound, a limonoid isolated from the leaves of Azadirachta indica (neem), has demonstrated notable cytotoxic and apoptosis-inducing properties in vitro. Its efficacy has been particularly highlighted in human cervical cancer (HeLa) cell lines.

Table 1: In Vitro Cytotoxicity and Apoptotic Induction of this compound

ParameterCell LineResultSupporting Data
Cytotoxicity HeLaIC₅₀: 1.12 µMDose-dependent reduction in cell viability observed via MTT assay.
Apoptosis Induction HeLaSignificant increase in apoptotic cellsDetected by morphological changes (cell shrinkage, chromatin condensation) and Annexin V-FITC staining.
Mechanism of Action HeLaIntrinsic (Mitochondrial) PathwayInvolvement of Bcl-2 family proteins, cytochrome c release, and caspase activation.

Proposed In Vivo Validation: Experimental Design

The primary objective is to determine if the in vitro anticancer effects of this compound translate to a reduction in tumor growth in a living organism, while also assessing its safety profile. A xenograft mouse model using HeLa cells is the logical next step.

Experimental Workflow

The following diagram outlines the proposed workflow for the in vivo validation study.

G cluster_0 Phase 1: Model Development cluster_1 Phase 2: Treatment & Monitoring cluster_2 Phase 3: Endpoint Analysis A HeLa Cell Culture & Expansion B Subcutaneous Injection of HeLa cells into Immunocompromised Mice A->B C Tumor Growth Monitoring (to ~100-150 mm³) B->C D Randomization of Mice into Treatment & Control Groups C->D E Daily Administration: - Vehicle Control - this compound - Positive Control (e.g., Cisplatin) D->E F Monitor Tumor Volume & Body Weight (2-3x weekly) E->F G Euthanasia & Tumor Excision at Study Endpoint F->G H Tumor Weight Measurement & Tissue Processing G->H I Immunohistochemistry (IHC) (e.g., Ki-67, Caspase-3) H->I J Toxicology Assessment (Organ histology, Blood work) H->J

Caption: Proposed workflow for in vivo validation of this compound.

Detailed Experimental Protocol

1. Animal Model:

  • Species: Female athymic nude mice (nu/nu), 6-8 weeks old.
  • Justification: These mice lack a thymus and cannot mount a T-cell-mediated immune response, preventing rejection of human tumor xenografts.

2. Tumor Implantation:

  • Cell Line: HeLa (human cervical cancer).
  • Procedure: Subcutaneously inject 5 x 10⁶ HeLa cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.
  • Monitoring: Allow tumors to grow until they reach a palpable volume of approximately 100-150 mm³.

3. Treatment Groups:

  • Group 1 (Vehicle Control): Administer the vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% saline) via intraperitoneal (IP) injection daily.
  • Group 2 (this compound): Administer this compound at a predetermined dose (e.g., 10 mg/kg, dose to be optimized in a preliminary tolerability study) via IP injection daily.
  • Group 3 (Positive Control): Administer a standard-of-care chemotherapeutic for cervical cancer, such as Cisplatin (e.g., 3 mg/kg), via IP injection on a specified schedule (e.g., twice weekly).

4. Data Collection:

  • Tumor Volume: Measure tumors with digital calipers 2-3 times per week and calculate volume using the formula: (Length x Width²)/2.
  • Body Weight: Monitor body weight 2-3 times per week as a general indicator of toxicity.
  • Endpoint: The study concludes when tumors in the control group reach a predetermined size (~1500 mm³) or after a fixed duration (e.g., 21 days).

5. Terminal Analysis:

  • Tumor Excision: At the endpoint, euthanize mice, and excise, weigh, and photograph the tumors.
  • Histology & IHC: Fix a portion of the tumor in formalin for paraffin (B1166041) embedding. Perform Immunohistochemistry (IHC) for markers of proliferation (Ki-67) and apoptosis (cleaved Caspase-3) to confirm the in vitro mechanism.
  • Toxicology: Collect major organs (liver, kidney, spleen) for histological analysis to assess for any treatment-related toxicity.

Data Presentation for In Vivo Findings

The following tables provide a template for summarizing and comparing the in vivo experimental data.

Table 2: In Vivo Antitumor Efficacy

Treatment GroupMean Final Tumor Volume (mm³) ± SEMMean Final Tumor Weight (g) ± SEMTumor Growth Inhibition (%)
Vehicle Control DataDataN/A
This compound (Dose) DataDataData
Positive Control (e.g., Cisplatin) DataDataData

Table 3: In Vivo Safety and Tolerability Profile

Treatment GroupMean Body Weight Change (%) ± SEMObserved Adverse EffectsKey Organ Histopathology
Vehicle Control DataDataData
This compound (Dose) DataDataData
Positive Control (e.g., Cisplatin) DataDataData

Validating the In Vitro Signaling Pathway

The in vitro data suggests that this compound induces apoptosis via the intrinsic pathway. IHC analysis of the excised tumors can help validate if this mechanism holds true in the more complex in vivo environment.

G cluster_invitro In Vitro Hypothesis cluster_invivo In Vivo Validation A This compound B ↑ Pro-apoptotic (Bax) ↓ Anti-apoptotic (Bcl-2) A->B C Mitochondrial Outer Membrane Permeabilization B->C D Cytochrome c Release C->D E Caspase-9 Activation D->E F Caspase-3 Activation E->F G Apoptosis F->G K ↑ Cleaved Caspase-3 (Apoptosis) G->K Confirms Mechanism H Excised Tumor Tissue from Treated Mice I IHC Staining H->I J ↓ Ki-67 (Proliferation) I->J I->K

Caption: Correlating in vitro mechanism with in vivo validation markers.

By following this structured approach, researchers can effectively test the hypothesis that the potent in vitro anticancer activity of this compound is reproducible in a preclinical in vivo model. This validation is a critical step in the drug development pipeline, providing essential efficacy and safety data required for further translational research.

Safety Operating Guide

Proper Disposal Procedures for 1-Deacetylnimbolinin B

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Laboratory Professionals

1-Deacetylnimbolinin B is a nimbolinin-type limonoid isolated from the fruits of Melia toosendan. Limonoids as a class of compounds are recognized for their wide range of biological activities, including insecticidal, antifungal, and cytotoxic properties.[1] Due to the cytotoxic potential of related limonoids and extracts from Melia toosendan, this compound should be handled and disposed of with caution as a potentially hazardous substance.[1][2][3] Proper disposal is crucial to ensure personnel safety and environmental protection.

Hazard Assessment and Waste Classification

Given the cytotoxic and antitumor activities associated with limonoids from the Melia genus, it is prudent to treat this compound as a cytotoxic chemical waste.[1][2][3] Waste containing this compound should be segregated from regular laboratory trash and non-hazardous chemical waste. It should be classified as hazardous chemical waste, and more specifically, as cytotoxic waste where local regulations have this sub-classification.

Quantitative Data for this compound

For safe handling and accurate record-keeping, the following properties of this compound are important:

PropertyValue
Molecular FormulaC₃₃H₄₄O₉
Molecular Weight584.70 g/mol
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
Physical AppearancePowder

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the proper disposal of this compound and materials contaminated with it.

  • Personal Protective Equipment (PPE): Before handling the compound or its waste, ensure appropriate PPE is worn, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Waste Segregation:

    • Solid Waste: Collect any solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and labware (e.g., pipette tips, vials) in a dedicated, clearly labeled hazardous waste container. This container should be puncture-resistant and have a secure lid.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Do not dispose of solutions down the drain.

    • Sharps: Any sharps (e.g., needles, contaminated glassware) must be placed in a designated sharps container that is also labeled as containing cytotoxic waste.

  • Waste Container Labeling: All waste containers must be clearly labeled with the following information:

    • The words "Hazardous Waste" and "Cytotoxic Waste".

    • The full chemical name: "this compound".

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • The name of the principal investigator or laboratory contact.

  • Storage of Waste:

    • Store waste containers in a designated, secure area away from general laboratory traffic.

    • Ensure the storage area is well-ventilated.

    • Do not allow waste to accumulate in the laboratory. Arrange for regular pickups by your institution's environmental health and safety (EHS) department.

  • Final Disposal:

    • The final disposal of cytotoxic waste is typically through high-temperature incineration.[4][5] This should be managed by your institution's EHS department or a licensed hazardous waste disposal contractor.

    • Never dispose of this compound in regular trash, down the drain, or through any other non-hazardous waste stream.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is depicted in the following diagram.

cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe solid_waste Solid Waste (e.g., contaminated gloves, vials) ppe->solid_waste Generate Waste liquid_waste Liquid Waste (e.g., solutions in solvents) ppe->liquid_waste Generate Waste sharps_waste Sharps Waste (e.g., contaminated needles, glass) ppe->sharps_waste Generate Waste solid_container Seal in Labeled Puncture-Resistant Solid Waste Container solid_waste->solid_container liquid_container Seal in Labeled Leak-Proof Liquid Waste Container liquid_waste->liquid_container sharps_container Place in Labeled Cytotoxic Sharps Container sharps_waste->sharps_container storage Store in Designated Secure Waste Area solid_container->storage liquid_container->storage sharps_container->storage disposal Arrange Pickup by EHS for High-Temperature Incineration storage->disposal end End: Proper Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1-Deacetylnimbolinin B

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1-Deacetylnimbolinin B was located. The following guidance is based on best practices for handling related limonoid compounds, which are often utilized as crop protection agents or pesticides. Researchers must exercise caution and handle this compound as potentially hazardous.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended equipment for handling this compound.

Body Part Equipment Specifications & Best Practices
Hands Chemical-resistant glovesUse neoprene or nitrile rubber gloves. Avoid latex, leather, and fabric gloves as they may not offer adequate protection. Ensure gloves are unlined to prevent absorption of the chemical in case of a spill inside the glove. Cuffs should be worn inside the sleeves of the lab coat or overalls.[1][2][3]
Body Protective clothingWear a liquid-tight spray overall or a lab coat with long sleeves. Sleeves should be pulled over the cuffs of the gloves.[1][2] For tasks with a higher risk of splashing, such as mixing, an apron worn over the overall is recommended.[2][3]
Eyes & Face Safety goggles or face shieldUse indirectly ventilated, splash-resistant safety goggles to protect against dust and liquids.[3] For significant splash risks, a face shield should be worn in addition to safety goggles.[2][3]
Feet Chemical-resistant bootsNeoprene or nitrile rubber boots are recommended. Trouser legs should be worn over the boots to prevent liquids from entering.[1][2]
Respiratory RespiratorThe need for respiratory protection depends on the procedure. For handling powders or creating aerosols, a respirator with an appropriate filter (e.g., P2 particle filter) is necessary. Always ensure the respirator provides a proper seal.[4]

Operational Plan: Handling and Storage

Safe handling and storage are crucial to prevent contamination and degradation of the compound.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[5]

  • Keep the container tightly closed and protected from light.

  • Store away from incompatible materials such as strong oxidizing agents.[5]

Handling Procedures:

  • Preparation: Before handling, ensure the work area is clean and uncluttered. Put on all required PPE.

  • Weighing and Aliquoting: Conduct these activities in a designated area, preferably within a chemical fume hood or a ventilated enclosure, to minimize inhalation exposure.

  • Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to avoid splashing.

  • General Use: Avoid contact with skin and eyes. Do not breathe dust, mist, vapors, or spray.[5] Do not eat, drink, or smoke in the handling area.

  • After Handling: Wash hands and any exposed skin thoroughly with soap and water after work. Clean all equipment and the work area.

Disposal Plan

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • All disposable materials that have come into contact with this compound, including gloves, wipes, and pipette tips, should be collected in a designated, labeled hazardous waste container.

  • Unused or unwanted this compound should be treated as hazardous chemical waste.

Disposal Procedure:

  • Container Management: Keep the hazardous waste container closed when not in use.

  • Labeling: Clearly label the waste container with its contents.

  • Institutional Guidelines: Follow all local and institutional regulations for the disposal of chemical waste. Do not pour chemical waste down the drain unless it is explicitly approved by your institution's environmental health and safety department.[6]

  • Spill Cleanup: In case of a spill, evacuate the area if necessary. Wear appropriate PPE and contain the spill. Absorb liquids with an inert material and collect solids carefully to avoid creating dust. Place all cleanup materials in a sealed container for hazardous waste disposal.

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps for safely handling this compound from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Disposal Receive Receive & Inspect Compound Store Secure Storage (Cool, Dry, Ventilated) Receive->Store DonPPE Don Personal Protective Equipment Store->DonPPE Weigh Weighing & Aliquoting DonPPE->Weigh Proceed Prepare Solution Preparation Weigh->Prepare Experiment Perform Experiment Prepare->Experiment Decontaminate Decontaminate Work Area & Equipment Experiment->Decontaminate Complete DoffPPE Doff PPE Decontaminate->DoffPPE Waste Dispose of Waste (Follow Institutional Protocol) DoffPPE->Waste

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Deacetylnimbolinin B
Reactant of Route 2
1-Deacetylnimbolinin B

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。